molecular formula C16H20Cl2N6 B15140489 ST-1006

ST-1006

Número de catálogo: B15140489
Peso molecular: 367.3 g/mol
Clave InChI: ICAQZJCLBRKWBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ST-1006 is a useful research compound. Its molecular formula is C16H20Cl2N6 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H20Cl2N6

Peso molecular

367.3 g/mol

Nombre IUPAC

4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22)

Clave InChI

ICAQZJCLBRKWBG-UHFFFAOYSA-N

SMILES canónico

CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N

Origen del producto

United States

Foundational & Exploratory

What is the mechanism of action of ST-1006?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of ST-1006

Introduction

This compound is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils, basophils, mast cells, dendritic cells, and T cells, and plays a crucial role in modulating immune and inflammatory responses.[3][4][5][6] this compound exhibits anti-inflammatory and anti-pruritic properties, making it a valuable research tool for investigating the therapeutic potential of H4R modulation in allergic and inflammatory conditions such as asthma, atopic dermatitis, and pruritus.[2][7][8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

ParameterValueSpeciesAssay TypeReference
pKi7.94HumanRadioligand Binding Assay[7][9]

Table 2: In Vitro Cellular Activity of this compound

AssayCell TypeConcentrationEffectReference
Basophil MigrationHuman Basophils10 µMPotent induction of migration.[7][9]
FcεRI-mediated Basophil ActivationHuman Basophils0-100 µMSuppression of CD63 and CD203c expression.[7][9]
IL-12p70 Secretion InhibitionHuman Monocytes10 nM - 10 µMPartial agonist activity, reducing IL-12p70 secretion by 40-70%.[1]

Table 3: In Vivo Activity of this compound

Animal ModelSpeciesAdministrationDosageEffectReference
Croton Oil-Induced PruritusMale CD-1 MiceSubcutaneous30 mg/kgSignificant inhibition of pruritus.[2]
Croton Oil-Induced Ear EdemaMale CD-1 MiceSubcutaneous10-100 mg/kgIneffective at reducing edema.[2]
Anti-inflammatory and Anti-pruritic EffectsMale CD-1 MiceSubcutaneous1-100 mg/kgDisplays anti-inflammatory and anti-pruritic effects.[7][9]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating the histamine H4 receptor. The H4 receptor is coupled to the Gαi/o family of G-proteins.[10] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

Gαi/o-Mediated Pathway

The primary signaling pathway initiated by the Gαi/o subunit is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[7][9]

Gβγ-Mediated Pathway

The Gβγ subunit released upon H4R activation can modulate the activity of several effector proteins:

  • Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is involved in actin polymerization, which is essential for cell shape change and chemotaxis.[5]

  • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.[9][10]

H4R_Signaling ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP ↓ production Ca2_release ↑ Intracellular Ca²⁺ PLC->Ca2_release K_efflux K⁺ Efflux GIRK->K_efflux PKA Protein Kinase A (PKA) cAMP->PKA ↓ activation Gene_expression ↓ Gene Expression PKA->Gene_expression Actin Actin Polymerization Ca2_release->Actin Chemotaxis Chemotaxis (Cell Migration) Actin->Chemotaxis Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: this compound-mediated Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the characterization of this compound. Note that the exact conditions for the experiments with this compound may have varied.

Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human histamine H4 receptor.

    • Radioligand (e.g., [³H]-Histamine or [³H]-JNJ 7777120).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate scintillation counter.

  • Procedure:

    • In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value (an indicator of binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Basophil Migration Assay (Modified Boyden Chamber)

This assay assesses the chemotactic effect of this compound on basophils.

  • Materials:

    • Isolated human basophils.

    • Modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

    • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

    • This compound at various concentrations.

    • Chemoattractant control (e.g., C5a).

    • Staining solution (e.g., Diff-Quik).

  • Procedure:

    • Place the chemotaxis buffer containing this compound or control in the lower wells of the Boyden chamber.

    • Place the porous membrane over the lower wells.

    • Add the isolated basophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

    • After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the buffer control).

Basophil_Migration_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_incubation Incubation & Processing cluster_analysis Analysis isolate_basophils Isolate Human Basophils load_upper Add basophil suspension to upper chamber isolate_basophils->load_upper prepare_chemoattractant Prepare this compound dilutions in chemotaxis buffer load_lower Load this compound into lower chamber prepare_chemoattractant->load_lower place_membrane Place porous membrane load_lower->place_membrane place_membrane->load_upper incubate Incubate at 37°C load_upper->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated cells remove_non_migrated->fix_stain count_cells Count migrated cells (microscopy) fix_stain->count_cells calculate_index Calculate Chemotactic Index count_cells->calculate_index

Caption: General workflow for a basophil migration assay.
Basophil Activation Assay (Flow Cytometry)

This assay measures the effect of this compound on the expression of basophil activation markers.

  • Materials:

    • Human whole blood or isolated basophils.

    • Activation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺).

    • This compound at various concentrations.

    • Activating agent (e.g., anti-FcεRI antibody).

    • Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c).

    • Fixation and permeabilization buffers (if needed).

    • Flow cytometer.

  • Procedure:

    • Pre-incubate the blood or isolated basophils with this compound or buffer control for a short period (e.g., 15 minutes) at 37°C.

    • Add the activating agent (e.g., anti-FcεRI) and incubate for a further 15-30 minutes at 37°C.

    • Stop the reaction by adding cold buffer.

    • Stain the cells with the cocktail of fluorochrome-conjugated antibodies in the dark on ice.

    • Lyse the red blood cells if using whole blood.

    • Wash and resuspend the cells in buffer for flow cytometry analysis.

  • Data Analysis:

    • Gate on the basophil population using the identification markers.

    • Quantify the percentage of basophils expressing the activation markers (e.g., CD63+) and/or the mean fluorescence intensity (MFI) of the markers.

    • Compare the results from this compound-treated samples to the control samples.

Croton Oil-Induced Pruritus Model in Mice

This in vivo model assesses the anti-pruritic effect of this compound.

  • Materials:

    • Male CD-1 mice.

    • This compound dissolved in a suitable vehicle.

    • Croton oil solution (e.g., 1% in acetone).

    • Observation chambers.

  • Procedure:

    • Administer this compound or vehicle to the mice via subcutaneous injection.

    • After a set pre-treatment time (e.g., 30 minutes), topically apply a small volume of croton oil solution to the rostral back or nape of the neck of the mice.

    • Immediately place the mice individually into observation chambers.

    • Videotape or directly observe the mice for a defined period (e.g., 30-60 minutes).

    • Count the number of scratching bouts directed towards the application site.

  • Data Analysis:

    • Compare the mean number of scratches in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable pharmacological tool that acts as a potent partial agonist at the histamine H4 receptor. Its mechanism of action involves the modulation of Gαi/o-mediated signaling pathways, leading to a range of cellular effects, including the induction of immune cell migration and the suppression of certain activation events. In vivo, this compound has demonstrated anti-pruritic effects, highlighting the potential of targeting the H4 receptor for the treatment of inflammatory and allergic conditions. The experimental protocols outlined provide a framework for the further investigation of this compound and other H4 receptor ligands.

References

ST-1006: A Technical Guide to its Histamine H4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the histamine (B1213489) H4 receptor (H4R) selectivity profile of the potent agonist, ST-1006. The information presented herein is intended to support research and drug development efforts targeting the H4R.

Core Compound: this compound

This compound is a well-characterized, potent and selective agonist for the histamine H4 receptor. Its high affinity for the H4R makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor subtype.

Quantitative Selectivity Profile

The selectivity of this compound has been determined through extensive in vitro pharmacological assays. The binding affinities for all four human histamine receptor subtypes are summarized below.

Receptor SubtypeBinding Affinity (pKi)
Histamine H1 Receptor (H1R)< 5.0
Histamine H2 Receptor (H2R)< 5.0
Histamine H3 Receptor (H3R)6.1
Histamine H4 Receptor (H4R) 7.94 [1]

Data presented is compiled from in vitro studies on recombinant human histamine receptors.

The data clearly demonstrates the high selectivity of this compound for the histamine H4 receptor, with significantly lower affinity for the H1, H2, and H3 receptor subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and functional activity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1, H2, H3, and H4 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the respective human histamine receptor subtype (H1R, H2R, H3R, or H4R) are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by differential centrifugation to isolate the membrane fraction.

    • The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).

  • Competitive Radioligand Binding:

    • Membrane preparations are incubated with a specific radioligand for each receptor subtype at a concentration close to its Kd value.

      • H1R: [³H]-Pyrilamine

      • H2R: [³H]-Tiotidine

      • H3R: [¹²⁵I]-Iodoproxifan

      • H4R: [³H]-Histamine

    • A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the respective receptor.

    • Incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curves.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the Gαi-coupled histamine H4 receptor.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing the human histamine H4 receptor are cultured in a suitable medium.

  • cAMP Accumulation Assay:

    • Cells are seeded into multi-well plates and allowed to attach.

    • The cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of intracellular cyclic AMP (cAMP).

    • To test for agonist activity, increasing concentrations of this compound are added to the cells in the presence of forskolin.

    • To test for antagonist activity, cells are pre-incubated with a potential antagonist before the addition of a known H4R agonist (like histamine or this compound).

    • The incubation is carried out for a defined period at 37°C.

  • cAMP Quantification:

    • The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • For agonist activity, the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined. The maximal effect (Emax) is also calculated relative to a full agonist like histamine.

    • For antagonist activity, the ability of a compound to shift the concentration-response curve of an agonist to the right is used to determine its potency (pA2 value).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the histamine H4 receptor and the general experimental workflow for determining compound selectivity.

H4R_Signaling_Pathway H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Downstream Downstream Cellular Responses (e.g., Chemotaxis, Cytokine Release) G_protein->Downstream cAMP ↓ cAMP ST1006 This compound (Agonist) ST1006->H4R

Histamine H4 Receptor Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Selectivity Profiling start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (H1R, H2R, H3R, H4R) start->binding_assay functional_assay Functional Assays (e.g., cAMP) start->functional_assay data_analysis Data Analysis (Determine pKi / pEC50) binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end Conclusion: Highly Selective H4R Agonist selectivity_profile->end

Workflow for Determining Compound Selectivity

References

Primary Findings: SAE 1006 / AISI 1006 Steel

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the chemical compound "ST-1006" did not yield specific information related to a distinct chemical structure or its associated biological properties within the context of drug development. The search results predominantly identify "this compound" as a designation for a type of low-carbon steel, specifically SAE 1006 or AISI 1006.

The designation "1006" in the context of materials science refers to a specific grade of low-carbon steel. This material is characterized by its chemical composition and mechanical properties, which make it suitable for various industrial applications.

Chemical Composition of SAE 1006 Steel

The chemical composition of SAE 1006 steel is tightly controlled to ensure its desired properties. The typical elemental ranges are summarized in the table below.

ElementPercentage (%)
Carbon (C)≤ 0.08
Manganese (Mn)0.25 - 0.40
Phosphorus (P)≤ 0.040
Sulfur (S)≤ 0.050
Iron (Fe)Balance

This data is compiled from multiple sources specifying the chemical makeup of SAE 1006 steel.[1]

Mechanical and Physical Properties of SAE 1006 Steel

The low carbon content of SAE 1006 steel results in a material that is highly ductile, formable, and weldable.[2][3] Its mechanical and physical properties are detailed in the following tables.

Mechanical Properties

PropertyValue
Tensile Strength330 MPa
Yield Strength285 MPa
Elongation at Break (in 50 mm)20%
Reduction of Area45%
Hardness, Brinell95
Hardness, Knoop113
Hardness, Rockwell B55
Hardness, Vickers97
Machinability55%

Mechanical properties of AISI 1006 cold drawn carbon steel.[4]

Physical Properties

PropertyValue
Density7.872 g/cm³

Physical properties of AISI 1006 carbon steel.[4]

Other Mentions of "1006" in Scientific Literature

While the predominant identification for "this compound" is steel, the search results included other instances of "1006" in different scientific contexts. It is important to note that none of these refer to a specific, standalone chemical compound designated as "this compound."

  • Genetics: The identifier "su1006" appears in the context of genetic research in the nematode Caenorhabditis elegans. Specifically, it is part of the designation for a mutant allele, rol-6(su1006), used in creating the TJ356 strain.[5]

  • Clinical Trials: The number "1006" has been used as an abstract or identifier number in clinical trial presentations. For instance, an extended follow-up of a study on "golcadomide plus rituximab" in patients with relapsed or refractory follicular lymphoma was designated as Abstract #1006.[6]

  • Academic Courses: The number "1006" is also used to designate academic course codes, such as BIOL1006 for a course on "Life and Evolution".[7]

Conclusion

Based on a comprehensive search, there is no publicly available information on a chemical compound with the specific identifier "this compound" that would be relevant to researchers, scientists, and drug development professionals in the manner requested. The overwhelming majority of references point to SAE 1006 steel. Therefore, the creation of an in-depth technical guide on the chemical structure, properties, signaling pathways, and experimental protocols for a chemical entity named "this compound" is not possible with the currently available information.

References

The Discovery and Synthesis of ST-1006: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a key target in the modulation of inflammatory and immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. The information presented is intended to support further research and development efforts in the field of histamine receptor-targeted therapeutics. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays and synthetic procedures. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

The histamine H4 receptor, predominantly expressed on cells of hematopoietic origin, has emerged as a promising therapeutic target for a range of inflammatory and immunological disorders. The development of selective ligands for the H4R is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. This compound, an aminopyrimidine derivative, was identified as a potent H4R partial agonist with significant anti-inflammatory and anti-pruritic properties. This document details the scientific journey from its discovery through to its synthesis and biological evaluation.

Discovery of this compound

The discovery of this compound arose from a focused research program aimed at identifying novel modulators of the histamine H4 receptor. The development was led by the research group of Professor Holger Stark, a key contributor to the field of histamine receptor pharmacology. The initial efforts involved the exploration of various heterocyclic scaffolds for their affinity to the H4R.

A significant breakthrough came with the investigation of 2,4-diaminopyrimidine (B92962) derivatives. Structure-activity relationship (SAR) studies on this scaffold revealed that substitutions at specific positions could modulate both potency and efficacy at the H4R. It was observed that the introduction of substituted benzylamine (B48309) moieties at the 4-position of the diaminopyrimidine core generally resulted in compounds with partial agonist activity. This line of inquiry ultimately led to the identification of this compound, which demonstrated a favorable profile of high affinity and partial agonism at the human H4 receptor.

Chemical Synthesis of this compound

The synthesis of this compound follows a multi-step route common for 2,4-diaminopyrimidine derivatives. The general synthetic scheme is outlined below.

General Synthesis of 2,4-Diaminopyrimidine Derivatives:

The synthesis typically begins with a commercially available substituted pyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions.

dot

Synthesis_Workflow A Starting Material (e.g., 2,4-dichloro-pyrimidine) B First Nucleophilic Substitution (e.g., with 4-methylpiperazine) A->B Step 1 C Intermediate Product B->C D Second Nucleophilic Substitution (e.g., with 2,5-dichlorobenzylamine) C->D Step 2 E Final Product (this compound) D->E F Purification (e.g., Chromatography) E->F Final Step

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for analogous compounds.

Step 1: Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine

To a solution of 2,4-dichloropyrimidine (B19661) (1.0 eq) in a suitable solvent such as acetonitrile (B52724) is added 1-methylpiperazine (B117243) (1.1 eq) and a base such as diisopropylethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate product.

Step 2: Synthesis of 4-(2,5-dichlorobenzyl)-N-(4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)pyrimidin-2-amine (this compound)

The intermediate from Step 1 (1.0 eq) is dissolved in a high-boiling point solvent like dioxane. To this solution, 2,5-dichlorobenzylamine (B130939) (1.2 eq) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3) are added. The reaction mixture is heated under an inert atmosphere at 100-120 °C for 12-24 hours. The reaction is then cooled, filtered, and the solvent is evaporated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a pure solid.

Biological Activity and Characterization

This compound has been characterized through a series of in-vitro and in-vivo assays to determine its pharmacological profile at the histamine H4 receptor.

4.1. In-Vitro Activity

The primary in-vitro activity of this compound is its partial agonism at the human H4 receptor.

dot

H4R_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds and partially activates Gi_Go Gαi/o Protein H4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ Gi_Go->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Signaling pathway of the H4R activated by this compound.

Parameter Value Assay Method
pKi (human H4R) 7.94Radioligand binding assay
Functional Activity Partial AgonistGTPγS binding assay

Table 1: In-Vitro Activity of this compound

Experimental Protocol: Radioligand Binding Assay

Membranes from HEK293 cells stably expressing the human H4 receptor are incubated with a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. After incubation, the membranes are harvested by filtration, and the bound radioactivity is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: GTPγS Binding Assay

Cell membranes expressing the H4 receptor are incubated with GDP, this compound at various concentrations, and [35S]GTPγS. The agonist-induced activation of the G-protein leads to the binding of [35S]GTPγS. The reaction is stopped, and the amount of bound [35S]GTPγS is quantified by scintillation counting. The EC50 and maximal effect (Emax) are determined from the concentration-response curve.

4.2. In-Vivo Activity

This compound has demonstrated significant anti-inflammatory and anti-pruritic effects in animal models.

Model Dose Effect
Mouse model of atopic dermatitis 30 mg/kg (s.c.)Significant reduction in scratching behavior
Mouse model of acute irritant dermatitis 10-100 mg/kg (s.c.)Ineffective at reducing ear edema

Table 2: In-Vivo Activity of this compound

Experimental Protocol: Mouse Model of Atopic Dermatitis

A dermatitis-like condition is induced in mice, for example, by repeated topical application of an irritant like oxazolone. Mice are then treated with this compound or a vehicle control. Scratching behavior is observed and quantified over a specific period. At the end of the study, skin samples can be collected for histological analysis and measurement of inflammatory markers.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the histamine H4 receptor in health and disease. Its partial agonist activity provides a unique profile for modulating H4R signaling. The synthetic route is well-defined, allowing for its preparation for research purposes. Further investigation into the therapeutic potential of this compound and structurally related compounds is warranted, particularly in the context of inflammatory and allergic conditions.

ST-1006: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity and mechanism of action of ST-1006, a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). It consolidates key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic, small-molecule compound belonging to the aminopyrimidine class.[1] Its primary biological function is to act as a potent agonist at the histamine H4 receptor (H4R).[2] The H4R is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade is central to the diverse cellular responses mediated by H4R activation. The receptor is predominantly expressed on cells of hematopoietic origin, including eosinophils, basophils, mast cells, dendritic cells, and Natural Killer (NK) cells, implicating it in the regulation of immune and inflammatory responses.[3][4]

H4R_Signaling_Pathway H4R Histamine H4 Receptor (H4R) AC Adenylyl Cyclase (AC) H4R->AC cAMP cAMP AC->cAMP ATP to cAMP ST1006 This compound ST1006->H4R Binds & Activates Response Cellular Response (e.g., Chemotaxis, Cytokine Modulation) cAMP->Response Downstream Effects

Caption: Canonical signaling pathway of the H4 Receptor activated by this compound.

Quantitative Biological Activity

The potency and activity of this compound have been quantified across various in vitro and in vivo experimental systems.

Table 1: Receptor Binding Affinity

Parameter Species/System Value Reference

| pKi | Not Specified | 7.94 |[2] |

Table 2: In Vitro Functional Activity | Assay | Cell Type / System | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- |[2] | | Basophil Migration | Human Basophils | 10 µM | Potent induction of migration |[2] | | Basophil Activation | Human Basophils | 0-100 µM | Suppression of FcεRI-mediated activation (reduced CD63 & CD203c) |[2] | | C3aR mRNA Expression | Human M2 Macrophages | 10 µM | 57% down-regulation after 24h |[5] | | IL-12p70 Secretion | Human Monocytes | 10 nM - 10 µM | Inhibition of IL-12p70 secretion |[6] | | NK Cell Chemotaxis | Natural Killer Cells | Not Specified | Induction of chemotaxis |[4] | | IL-18Rα mRNA Expression | Eosinophils (AD Patients) | 10 µM | Significant upregulation after 24h |[7] |

Table 3: In Vivo Functional Activity

Model Animal Model Dose / Route Observed Effect Reference
Acute Pruritus CD-1 Mice 10-100 nmol / i.d. Significant induction of scratching behavior [8][9]
Croton Oil-Induced Pruritus CD-1 Mice 30 mg/kg / s.c. Significant inhibition of ear pruritus [1]
Neuropathic Pain Mice (Spared Nerve Injury) Not Specified Counteracted mechanical allodynia [10]

| Allergic Inflammation | BALB/c Mice | Topical | Enhanced ear swelling and NK cell accumulation |[4] |

Key Biological Functions and Experimental Evidence

This compound has a complex, context-dependent role in pruritus. Intradermal injection of this compound directly induces significant scratching behavior in mice, confirming the role of H4R activation in peripheral itch signaling.[8][9] This effect is associated with increased neuronal activity in specific brain regions, notably the medial habenula.[8] Paradoxically, when administered systemically in a model of croton oil-induced dermatitis, this compound exhibits an antipruritic effect, suggesting a more complex, modulatory role in chronic inflammatory itch conditions.[1]

Itch_Experiment_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation 1. Animal Habituation (3 days) HairRemoval 2. Hair Removal (Rostral back/neck) Habituation->HairRemoval Injection 3. Intradermal Injection (this compound or Vehicle) HairRemoval->Injection Video 4. Video Monitoring (Record scratching bouts for 30-60 min) Injection->Video Quantify 5. Quantify Scratching Bouts Video->Quantify Stats 6. Statistical Analysis (e.g., Kruskal-Wallis test) Quantify->Stats

Caption: Workflow for an acute histaminergic itch model using this compound.

This compound exerts significant immunomodulatory functions through its action on various immune cells.

  • Basophils: It is a potent inducer of basophil migration but can also suppress FcεRI-mediated basophil activation.[2]

  • Eosinophils: In eosinophils from atopic dermatitis patients, this compound upregulates the expression of the IL-18 receptor, suggesting a role in modulating inflammatory cytokine responses.[7]

  • Macrophages: On M2 macrophages, this compound stimulation down-regulates the expression of the C3a anaphylatoxin receptor (C3aR), which can diminish the cellular response to C3a and potentially temper inflammation.[5]

  • Monocytes: this compound inhibits the secretion of the pro-inflammatory cytokine IL-12p70 from human monocytes.[6]

  • Natural Killer (NK) Cells: The compound induces NK cell chemotaxis and, in an in vivo model of allergic dermatitis, enhances the accumulation of NK cells at the site of inflammation.[4]

Despite these varied effects, this compound was found to be ineffective at reducing croton oil-induced ear edema, an acute inflammation model, indicating its anti-inflammatory actions are specific and not universal.[1]

In a spared nerve injury model of neuropathic pain, this compound administration demonstrated a significant analgesic effect by counteracting mechanical allodynia.[10] This anti-neuropathic activity is linked to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Following nerve injury, there is an over-phosphorylation of ERK, JNK, and p38 MAPKs in the dorsal root ganglia (DRG). This compound treatment prevents the phosphorylation of all three MAPKs within the DRG, identifying this as a primary site for its analgesic action.[10]

MAPK_Modulation cluster_pathology Neuropathic State cluster_intervention This compound Intervention SNI Spared Nerve Injury MAPK ↑ p-ERK ↑ p-JNK ↑ p-p38 (in DRG) SNI->MAPK Pain Mechanical Allodynia MAPK->Pain Block Inhibition of MAPK Phosphorylation MAPK->Block prevented by ST1006 This compound H4R H4 Receptor (Neuronal) ST1006->H4R H4R->Block Analgesia Alleviation of Allodynia Block->Analgesia

Caption: this compound modulation of MAPK signaling in neuropathic pain.

Detailed Experimental Protocols

This protocol is adapted from methodologies used to assess the pruritic effects of this compound.[8]

  • Animals: Male CD-1 or c-fos-EGFP transgenic mice are used.

  • Habituation: Mice are habituated to individual experimental cages for at least 3 days prior to the experiment to minimize stress.

  • Hair Removal: One day before the experiment, hair is removed from the rostral back or neck area using a depilatory cream. The cream is applied for 30-60 seconds and then gently wiped off with water-soaked towels.

  • Reagent Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration (e.g., 10 mg/mL) and then further diluted in sterile Phosphate-Buffered Saline (PBS) to the final desired concentration (e.g., 100 nmol/50 µL).[8] The vehicle control consists of the same final concentration of DMSO in PBS.

  • Injection: Mice are briefly restrained, and a 50 µL volume of the this compound solution or vehicle is injected intradermally (i.d.) into the prepared hair-free area.

  • Behavioral Recording: Immediately following injection, mice are returned to their cages and video-monitored for 30 to 60 minutes.

  • Data Analysis: The videos are reviewed by a blinded observer to count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind limb towards the target area, ending when the limb is returned to the floor or used for another activity (e.g., grooming). Data are typically analyzed using non-parametric statistical tests like the Kruskal-Wallis test followed by Dunn's post hoc test.[8]

This protocol is based on studies investigating the effect of this compound on macrophage gene expression.[5]

  • Cell Culture: Human M2 macrophages are differentiated from peripheral blood mononuclear cells (PBMCs) as per standard laboratory protocols.

  • Stimulation: Fully differentiated M2 macrophages are seeded in appropriate culture plates. The cells are treated with this compound at a final concentration of 10 µM or left untreated (control) for a specified time course (e.g., 6, 16, or 24 hours).

  • RNA Isolation: At the end of the incubation period, total RNA is extracted from the macrophages using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): The relative mRNA expression of target genes (e.g., C3aR) and a housekeeping gene (e.g., GAPDH) is quantified using qPCR with gene-specific primers and a fluorescent dye like SYBR Green.

  • Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene. Statistical significance between treated and untreated groups is determined using appropriate tests, such as a Wilcoxon signed-rank test.[5]

References

An In-depth Technical Guide to the In Vitro Studies of ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro studies conducted on ST-1006, a potent and specific histamine (B1213489) H4 receptor (H4R) agonist. It consolidates key findings, experimental designs, and elucidated signaling pathways to serve as a technical resource for the scientific community.

Introduction to this compound

This compound is a chemical compound utilized in research as a selective agonist for the histamine H4 receptor (H4R). The H4R is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune responses has made it a target of interest for therapeutic intervention in various diseases. In vitro studies using this compound have been instrumental in elucidating the functional roles of H4R in cellular processes such as inflammation, immune modulation, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies involving this compound.

Table 1: Effect of this compound on Cytokine and Chemokine Production

Cell LineTreatmentAnalyteOutcomeReference
Human Salivary Gland (HSG)High-dose this compoundIL-8Time-dependent up-regulated production[1]
Human Salivary Gland (HSG)High-dose this compoundVEGFTime-dependent up-regulated production[1]

Table 2: Modulation of Cellular Receptors and Markers by this compound

Cell LineTreatmentTargetEffectReference
Human M2 MacrophagesThis compoundC3a Receptor (C3aR) mRNADown-regulation[2]
Human M2 MacrophagesThis compoundCD68Modified expression[2]
Human M2 MacrophagesThis compoundCD163Modified expression[2]
Purified Eosinophils (AD Patients & Healthy Controls)This compound (10 µmol/L)IL-18RαNo significant change[3]

Table 3: Role of this compound in Apoptosis

Cell LineConditionTreatmentEffectReference
NS-SV-AChrTNFα/IMD0354-induced apoptosisHST-10 (another H4R agonist)Dose-dependent inhibition of apoptosis[1]

Note: While this study used HST-10, it provides context for H4R agonist effects on apoptosis, which is relevant to this compound's mechanism.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

3.1. Cell Culture and Treatment

  • Human Salivary Gland (HSG) and NS-SV-AC Cells: These cell lines were utilized for functional assays, internalization studies, and apoptosis experiments.[1] Cells were cultured under standard conditions. For stimulation experiments, cells were treated with this compound or another H4R agonist, HST-10.[1]

  • Human M2 Macrophages: Monocytes were differentiated in vitro into M2 macrophages.[2] In some experiments, this compound was added during the differentiation process to assess its impact on macrophage phenotype.[2] For other studies, fully differentiated M2 macrophages were treated with this compound for 24 hours.[2]

  • Eosinophil Purification and Stimulation: Eosinophils were purified from the blood of atopic dermatitis (AD) patients and healthy controls.[3] Purified eosinophils were stimulated with this compound (10 µmol/L) for 20 hours.[3]

3.2. Analysis of Cytokine and VEGF Production

  • ELISA and xMAP Assays: The levels of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) produced by HSG cells following stimulation with this compound were quantified using enzyme-linked immunosorbent assay (ELISA) and xMAP technology.[1]

3.3. Gene Expression Analysis

  • Real-Time Quantitative RT-PCR (qRT-PCR): Total RNA was isolated from cells, and cDNA was synthesized via reverse transcription.[2] qRT-PCR was performed to quantify the mRNA expression levels of target genes, such as the C3a receptor (C3aR), in human M2 macrophages.[2]

3.4. Protein Expression and Signaling Pathway Analysis

  • Western Blot: This technique was used to analyze the expression and phosphorylation status of various proteins. For instance, in apoptosis studies with NS-SV-AC cells, Western blotting was employed to detect the late apoptosis marker cPARP, anti-apoptotic protein Bcl-XL, pro-apoptotic protein BAX, and the phosphorylation of JNK and ERK MAPKs.[1]

  • Flow Cytometry: The expression level of cell surface markers, such as IL-18Rα on purified eosinophils, was measured by flow cytometry.[3] Cells were gated based on forward and side scatter, and dead cells were excluded.[3]

3.5. Apoptosis Assays

  • Annexin-V and PI Labeling: Flow cytometry with Annexin-V and Propidium Iodide (PI) staining was used to differentiate between apoptotic and necrotic NS-SV-AC cells.[1]

  • Phase-Contrast Microscopy: Morphological changes in apoptotic cells were observed using phase-contrast microscopy.[1]

Visualized Signaling Pathways and Workflows

4.1. H4R-Mediated Anti-Apoptotic Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by an H4R agonist, leading to the inhibition of apoptosis in NS-SV-AC cells.

H4R_Anti_Apoptosis_Pathway cluster_membrane Cell Membrane H4R H4R JNK JNK MAPK Phosphorylation H4R->JNK Inhibits BclXL Bcl-XL Up-regulation H4R->BclXL Promotes ST1006 This compound / HST-10 (H4R Agonist) ST1006->H4R Activates Apoptosis Apoptosis JNK->Apoptosis Induces BclXL->Apoptosis Inhibits

H4R-mediated anti-apoptotic signaling cascade.

4.2. Experimental Workflow for Analyzing this compound Effects on M2 Macrophages

This workflow outlines the key steps in investigating the impact of this compound on human M2 macrophage phenotype and gene expression.

M2_Macrophage_Workflow Monocytes Human Monocytes Differentiation In Vitro Differentiation (with/without this compound) Monocytes->Differentiation M2_Macrophages Differentiated M2 Macrophages Differentiation->M2_Macrophages Treatment Treatment with this compound (24h) M2_Macrophages->Treatment Analysis Analysis M2_Macrophages->Analysis Treatment->Analysis qRT_PCR qRT-PCR for C3aR mRNA Analysis->qRT_PCR Flow_Cytometry Flow Cytometry for CD68/CD163 Analysis->Flow_Cytometry

Workflow for this compound studies on M2 macrophages.

4.3. Logical Relationship of H4R Activation and Inflammatory Mediator Production

The following diagram illustrates the relationship between H4R activation by this compound and the subsequent production of inflammatory mediators in HSG cells.

H4R_Inflammation_Logic ST1006 This compound H4R_Activation H4R Activation (HSG Cells) ST1006->H4R_Activation Downstream_Signaling Intracellular Signaling (Time-Dependent) H4R_Activation->Downstream_Signaling IL8_Production Increased IL-8 Production Downstream_Signaling->IL8_Production VEGF_Production Increased VEGF Production Downstream_Signaling->VEGF_Production

H4R activation and inflammatory mediator release.

Conclusion

The in vitro studies of this compound have significantly contributed to our understanding of H4R biology. As a selective H4R agonist, this compound has been shown to modulate inflammatory responses, influence cell differentiation and phenotype, and regulate apoptosis. The data gathered from experiments using this compound underscore the potential of targeting the H4R for therapeutic purposes. This technical guide provides a consolidated resource for researchers in the field, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways and workflows. Further research will continue to build upon these foundational in vitro findings to explore the in vivo efficacy and safety of targeting the H4R.

References

In Vivo Effects of Novel Compounds in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "ST-1006" did not yield publicly available data on its in vivo effects in animal models. The following guide provides a comprehensive framework and general methodologies for evaluating the in vivo effects of novel therapeutic compounds, which can be applied to a substance like this compound once preclinical data becomes available.

Introduction

The transition from in vitro studies to in vivo animal models is a critical step in the preclinical development of any new therapeutic agent.[1][2][3] In vivo studies are essential for understanding the complex interactions of a drug candidate within a living organism, providing crucial data on its efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD).[1][4] This technical guide outlines the key considerations, experimental protocols, and data presentation strategies for assessing the in vivo effects of a hypothetical compound, referred to herein as this compound, in animal models.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is paramount for interpreting the in vivo effects of a test compound. The following tables provide templates for summarizing typical data collected in preclinical animal studies.

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)P-value
Vehicle Control10150 ± 152500 ± 250--
This compound (10 mg/kg)10152 ± 161200 ± 18052<0.05
This compound (30 mg/kg)10148 ± 14600 ± 11076<0.01
Positive Control10155 ± 15550 ± 9078<0.01

Table 2: Survival Analysis in an Orthotopic Metastasis Model

Treatment GroupNMedian Survival (Days)% Increase in LifespanHazard Ratio (95% CI)P-value
Vehicle Control1035---
This compound (30 mg/kg)1055570.45 (0.25-0.81)<0.05
Positive Control1060710.38 (0.20-0.72)<0.01

Table 3: Key Pharmacokinetic Parameters in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Mouse10IV15000.130002.5
Mouse30PO8001.045004.0
Rat10IV12000.128003.0
Rat30PO7001.542005.5

Table 4: Summary of Toxicology Findings (28-Day Repeated Dose)

SpeciesDose (mg/kg/day)Key ObservationsTarget OrgansNOAEL (mg/kg/day)
Rat10No significant findingsNone10
Rat30Mild elevation in liver enzymes (ALT, AST)Liver10
Rat100Moderate hepatotoxicity, slight weight lossLiver, GI Tract<10
Dog5No significant findingsNone5
Dog20Vomiting, decreased food consumptionGI Tract5

NOAEL: No Observed Adverse Effect Level

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the foundation of robust in vivo research.

Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Animal Model:

  • Species: Nude mice (e.g., BALB/c nude) or SCID mice.[5]

  • Age: 6-8 weeks.

  • Source: Reputable commercial vendor.

  • Acclimatization: Minimum of 7 days before experimental manipulation.

Cell Line:

  • Human cancer cell line relevant to the proposed mechanism of action of this compound (e.g., A549 for lung cancer, MCF-7 for breast cancer).

Procedure:

  • Cell Culture: Culture cells in appropriate media and harvest during the exponential growth phase.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups.

  • Dosing:

    • Administer this compound, vehicle control, and a positive control drug via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Dosing frequency and duration will be based on preliminary pharmacokinetic and tolerability studies.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight, clinical signs of toxicity, and overall survival.

  • Tissue Collection: At the end of the study, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice with jugular vein cannulation for serial blood sampling.

  • Age: 8-10 weeks.

Procedure:

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound via oral gavage after a period of fasting.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common cancer-related pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ST1006 This compound AKT AKT ST1006->AKT Inhibition PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription G A Select Animal Model (e.g., Nude Mice) B Implant Human Tumor Cells (S.C.) A->B C Monitor Tumor Growth B->C D Randomize into Treatment Groups C->D E Administer Treatment (Vehicle, this compound, Positive Control) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Reached F->G Tumor size limit or study duration H Collect Tissues for Ex Vivo Analysis G->H I Data Analysis (Efficacy & Toxicity) H->I G decision decision A In Vitro Potency & Selectivity decision->A No (Optimize) E Repeated-Dose Toxicology decision->E Yes B Single-Dose Toxicology A->B C Pharmacokinetics (PK) B->C D Efficacy Studies (e.g., Xenograft) C->D D->decision Efficacy? F IND-Enabling Studies E->F

References

ST-1006: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available preclinical safety and toxicity information for the histamine (B1213489) H4 receptor (H4R) agonist, ST-1006. It is intended for researchers, scientists, and drug development professionals. A critical finding of the literature review is a significant lack of publicly available, in-depth safety and toxicity data for this compound. The information presented herein is based on the limited data accessible in the public domain and general principles of preclinical safety assessment. Furthermore, the scientific literature contains references to a different compound, an anti-ulcer drug designated DV-1006. It is crucial to distinguish between these two entities, as the detailed genotoxicity and mutagenicity data available pertains to DV-1006 and not the H4R agonist this compound.

Introduction to this compound

This compound is a potent and selective agonist for the histamine H4 receptor. The H4 receptor is the fourth and most recently discovered histamine receptor, primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune responses has made it a target of interest for therapeutic intervention in various diseases, such as allergic rhinitis, asthma, atopic dermatitis, and pruritus. This compound is frequently utilized as a research tool to investigate the physiological and pathophysiological roles of the H4 receptor.

Preclinical Safety and Toxicity Profile

A thorough review of published literature reveals a significant scarcity of formal preclinical safety and toxicity studies for this compound. The available information is largely derived from its use in pharmacological research at concentrations that were reported to be non-cytotoxic in specific cell-based assays. There is no publicly accessible data from comprehensive in vivo toxicology, genotoxicity, or safety pharmacology studies that are typically required for the development of a clinical drug candidate.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables are presented as a template to highlight the types of information that would be collected during a standard preclinical safety evaluation. The data fields for this compound are marked as "Data Not Available."

Table 1: Summary of In Vitro Toxicity Data for this compound

Assay TypeCell Line(s)EndpointResult
CytotoxicityVariousCell Viability (e.g., MTT, LDH release)Data Not Available
GenotoxicityN/AMutations (e.g., Ames test)Data Not Available
Chromosomal AberrationsN/AClastogenicityData Not Available

Table 2: Summary of In Vivo Toxicology Data for this compound

SpeciesRoute of AdministrationDurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Rodent (e.g., Rat, Mouse)e.g., Oral, IVe.g., Acute, Sub-chronicData Not AvailableData Not Available
Non-rodent (e.g., Dog, Monkey)e.g., Oral, IVe.g., Acute, Sub-chronicData Not AvailableData Not Available

Table 3: Summary of Safety Pharmacology Data for this compound

SystemAssay TypeSpeciesKey Findings
Central Nervous Systeme.g., Irwin test, Functional Observational BatteryRodentData Not Available
Cardiovascular Systeme.g., hERG assay, in vivo telemetrye.g., Dog, MonkeyData Not Available
Respiratory Systeme.g., Whole-body plethysmographyRodentData Not Available

Experimental Protocols

While specific experimental protocols for this compound safety testing are not available, this section outlines the general methodologies for key preclinical safety and toxicity studies that would be essential for a compound like this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the potential of this compound to cause cell death in vitro.

Methodology (Example using MTT Assay):

  • Cell Culture: Human or animal-derived cell lines relevant to the target tissue are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into an insoluble purple formazan (B1609692).

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (the concentration of the compound that inhibits 50% of cell viability) is calculated.

In Vivo Acute Toxicity Study

Objective: To determine the potential adverse effects of a single dose of this compound and to identify the maximum tolerated dose (MTD).

Methodology (Example in Rodents):

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of both sexes are used.

  • Dose Administration: this compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a range of doses. A control group receives the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

  • Body Weight: Body weights are recorded prior to dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The MTD is determined, and any observed toxicities are documented.

Visualizations

Signaling Pathway

ST1006_Signaling_Pathway cluster_cell Target Cell (e.g., Mast Cell, Eosinophil) ST1006 This compound H4R H4 Receptor ST1006->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of this compound via the histamine H4 receptor.

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start cell_culture 1. Cell Seeding in 96-well plate start->cell_culture treatment 2. Treatment with this compound (various concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation mtt_addition 4. Addition of MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubation (2-4 hours) mtt_addition->formazan_incubation solubilization 6. Solubilization of Formazan formazan_incubation->solubilization readout 7. Absorbance Measurement solubilization->readout analysis 8. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable research tool for elucidating the role of the histamine H4 receptor in health and disease. However, there is a significant lack of publicly available preclinical safety and toxicity data for this compound. The information required for a comprehensive risk assessment, including data from in vivo toxicology, genotoxicity, and safety pharmacology studies, is not present in the accessible scientific literature. For any potential clinical development of this compound or structurally related H4R agonists, a full battery of preclinical safety studies conducted under Good Laboratory Practice (GLP) conditions would be required by regulatory agencies. Researchers and drug development professionals should exercise caution and consider the need for thorough safety evaluation when working with this compound in contexts that may have future clinical implications.

The Immunological Basis of ST-1006 (HGS1006 - Belimumab) in Autoimmune Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications and immunological mechanisms of ST-1006, identified as HGS1006 or Belimumab (Benlysta®). Belimumab is a fully human monoclonal antibody that has been a significant advancement in the treatment of systemic lupus erythematosus (SLE), an autoimmune disease characterized by the production of autoantibodies and subsequent organ damage. This document will detail the mechanism of action, summarize key clinical trial data, and outline the experimental protocols used to evaluate its efficacy and biological effects.

Core Mechanism of Action: Targeting the B-Lymphocyte Stimulator (BLyS) Pathway

Belimumab's therapeutic effect is derived from its specific inhibition of the B-lymphocyte stimulator (BLyS) protein, also known as B-cell activating factor (BAFF).[1][2] In autoimmune diseases like SLE, elevated levels of BLyS contribute to the survival and maturation of autoreactive B-cells, which are responsible for producing autoantibodies that attack the body's own tissues.[1][3]

Belimumab binds to soluble BLyS, preventing it from interacting with its receptors on B-cells: B-cell maturation antigen (BCMA), transmembrane activator and calcium-modulator and cyclophilin ligand interactor (TACI), and BLyS receptor 3 (BR3).[2][4] This blockade of BLyS signaling inhibits the survival of B-cells, including the autoreactive ones, and reduces their differentiation into antibody-producing plasma cells.[1][5] The clinical relevance of these effects on B-cells is a cornerstone of its therapeutic application.[5]

Signaling Pathway of BLyS and Inhibition by Belimumab

BLyS_Pathway cluster_ligand Ligand cluster_receptor B-Cell Surface Receptors cluster_cell B-Cell BLyS Soluble BLyS (BAFF) BCMA BCMA BLyS->BCMA TACI TACI BLyS->TACI BR3 BR3 (BAFF-R) BLyS->BR3 Survival Survival BCMA->Survival Differentiation Differentiation BCMA->Differentiation Maturation Maturation BCMA->Maturation TACI->Survival TACI->Differentiation TACI->Maturation BR3->Survival BR3->Differentiation BR3->Maturation Plasma Cell Plasma Cell Maturation->Plasma Cell Belimumab Belimumab (this compound) Belimumab->BLyS Binds and Inhibits Autoantibody Production Autoantibody Production Plasma Cell->Autoantibody Production

Figure 1: Mechanism of Action of Belimumab. Belimumab binds to soluble BLyS, preventing its interaction with B-cell receptors and inhibiting B-cell survival and differentiation.

Clinical Efficacy in Systemic Lupus Erythematosus

The efficacy and safety of belimumab have been demonstrated in several pivotal Phase 3 clinical trials, most notably the BLISS-52 and BLISS-76 studies. These trials evaluated the addition of belimumab to standard of care therapy in patients with active, autoantibody-positive SLE.

Quantitative Data from Key Clinical Trials

The following tables summarize the primary efficacy endpoints and key secondary outcomes from the BLISS-52 and BLISS-76 trials.

Table 1: Primary Efficacy Endpoint (SLE Responder Index - SRI) at Week 52

TrialTreatment GroupSRI Response Ratep-value vs. Placebo
BLISS-52 Placebo + Standard Therapy43.6%-
Belimumab 1 mg/kg + Standard Therapy51.4%0.0129
Belimumab 10 mg/kg + Standard Therapy57.6%<0.0001
BLISS-76 Placebo + Standard Therapy33.5%-
Belimumab 1 mg/kg + Standard Therapy40.6%0.089
Belimumab 10 mg/kg + Standard Therapy43.2%0.017

SRI is a composite endpoint defined as a ≥4-point reduction in SELENA-SLEDAI score, no new BILAG A organ domain score and no more than one new BILAG B score, and no worsening in Physician's Global Assessment score.[6]

Table 2: Key Secondary Endpoints

TrialEndpointPlaceboBelimumab 10 mg/kgp-value
BLISS-52 % of patients with severe flares28.7%17.0%0.0011
Median % reduction in prednisone (B1679067) dose*0%25%0.0034
BLISS-76 Risk of severe flares over 76 weeks-Reduced by 23%0.13
Time to first severe flare (days)118.0171.00.0004

*In patients with a baseline prednisone dose of >7.5 mg/day.

Experimental Protocols and Methodologies

The clinical development of belimumab involved a range of immunological assays to assess its pharmacodynamic effects and to monitor disease activity. While detailed, step-by-step laboratory SOPs are proprietary, the principles of the key methodologies are described below.

Measurement of Anti-dsDNA Antibodies

Levels of autoantibodies to double-stranded DNA (dsDNA) are a key biomarker of disease activity in SLE. In the belimumab clinical trials, anti-dsDNA antibody levels were typically measured using an enzyme-linked immunosorbent assay (ELISA).

Principle of the Anti-dsDNA ELISA:

  • Coating: Microplate wells are coated with purified dsDNA antigen.

  • Sample Incubation: Patient serum samples are added to the wells. If anti-dsDNA antibodies are present, they will bind to the coated antigen.

  • Washing: Unbound antibodies and other serum components are washed away.

  • Detection: An enzyme-conjugated secondary antibody that recognizes human IgG is added. This secondary antibody binds to any patient anti-dsDNA antibodies captured on the plate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Quantification: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of anti-dsDNA antibodies in the patient's serum.

Analysis of B-Cell Populations by Flow Cytometry

Flow cytometry was a critical tool for enumerating different B-cell subsets in peripheral blood to understand the biological effects of belimumab.

General Workflow for B-Cell Immunophenotyping:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation.

  • Antibody Staining: The PBMCs are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface markers (CD antigens) on B-cells. A typical panel would include antibodies to identify:

    • Total B-cells (CD19+, CD20+)

    • Naive B-cells (CD19+CD27-)

    • Memory B-cells (CD19+CD27+)

    • Plasmablasts/Plasma cells (CD19+CD27++CD38++)

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. As the cells pass through a laser beam, the instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of different cell populations based on their marker expression.

  • Data Analysis: The data is analyzed using specialized software to "gate" on specific cell populations and determine their percentage and absolute counts.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Staining Staining with Fluorescent Antibodies (e.g., anti-CD19, anti-CD27) PBMC_Isolation->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis End B-Cell Subset Proportions Analysis->End

Figure 2: Generalized workflow for B-cell population analysis using flow cytometry.

Clinical Trial Methodology: An Overview

The pivotal clinical trials for belimumab were multicenter, randomized, double-blind, placebo-controlled studies.

Key Methodological Components:

  • Patient Population: Patients with a diagnosis of SLE according to the American College of Rheumatology criteria, with active disease (e.g., SELENA-SLEDAI score ≥6), and who were positive for autoantibodies (e.g., antinuclear antibody or anti-dsDNA).[6]

  • Treatment Regimen: Patients received their stable standard of care therapy plus intravenous infusions of belimumab (typically 10 mg/kg) or placebo at specified intervals (e.g., days 0, 14, 28, and then every 28 days).[6]

  • Efficacy Assessments: Disease activity was assessed at regular intervals using validated instruments such as the SELENA-SLEDAI (Safety of Estrogens in Lupus Erythematosus National Assessment–Systemic Lupus Erythematosus Disease Activity Index), BILAG (British Isles Lupus Assessment Group) index, and Physician's Global Assessment.

  • Safety Monitoring: Adverse events, laboratory parameters, and vital signs were monitored throughout the studies.

Clinical_Trial_Logic cluster_trial Logical Flow of a Pivotal Belimumab Trial Screening Patient Screening (Active, Autoantibody+ SLE) Randomization Randomization (1:1:1 or 2:1) Screening->Randomization Treatment_A Belimumab 1 mg/kg + SOC Randomization->Treatment_A Arm 1 Treatment_B Belimumab 10 mg/kg + SOC Randomization->Treatment_B Arm 2 Placebo Placebo + SOC Randomization->Placebo Arm 3 Follow_Up Follow-up Period (e.g., 52-76 weeks) - Efficacy Assessments - Safety Monitoring Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Endpoint Primary Endpoint Analysis (e.g., SRI Response Rate) Follow_Up->Endpoint

Figure 3: Logical flow of a typical Phase 3 clinical trial for belimumab in SLE.

Conclusion

This compound (HGS1006 - Belimumab) represents a targeted therapeutic approach in the management of systemic lupus erythematosus by specifically inhibiting the BLyS pathway, which is crucial for the survival of autoreactive B-cells. The clinical development program has provided robust quantitative data supporting its efficacy in reducing disease activity and severe flares. The immunological assays employed in these studies, such as ELISA for autoantibody quantification and flow cytometry for B-cell phenotyping, have been instrumental in elucidating its mechanism of action and clinical effects. This technical overview serves as a foundational guide for researchers and professionals in the field of immunology and drug development, highlighting the scientific basis for the application of belimumab in autoimmune disease.

References

The Role of ST-1006 in Inflammatory Responses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific and medical literature reveals no specific therapeutic agent or molecule designated as "ST-1006" currently under investigation for a role in inflammatory responses.

Initial searches across a broad range of scientific databases and clinical trial registries did not yield any consistent or specific information related to a compound labeled "this compound" being developed or studied for its anti-inflammatory properties. The designation "this compound" appeared in unrelated contexts, such as a genetic marker in C. elegans (rol-6(su1006)) and as an abstract identification number for a study on a different drug, golcadomide.

This lack of specific data makes it impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations of signaling pathways—are entirely dependent on the existence of published research for a specific molecule.

It is possible that "this compound" may be an internal company designation for a compound that is not yet in the public domain, or the query may contain a typographical error. Researchers, scientists, and drug development professionals seeking information on novel anti-inflammatory agents are encouraged to consult recent publications in immunology, pharmacology, and cell biology, as well as to search clinical trial registries using broader terms related to specific inflammatory pathways or diseases of interest.

For individuals interested in the general mechanisms of anti-inflammatory drugs and the signaling pathways they target, numerous resources are available that describe the roles of key inflammatory mediators and the mechanisms of action for established and emerging therapeutic classes. These include, but are not limited to:

  • Nuclear Factor-kappa B (NF-κB) Signaling: A central pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3]

  • Cyclooxygenase (COX) Enzymes: Targets of nonsteroidal anti-inflammatory drugs (NSAIDs), these enzymes are crucial for the production of prostaglandins, which are key mediators of inflammation and pain.[4]

  • Janus Kinase (JAK) Signaling: Involved in the signaling of a wide range of cytokines and growth factors that drive inflammatory and autoimmune diseases.

  • Interleukin Signaling: Various interleukins (e.g., IL-1, IL-6, IL-17, IL-23) and their receptors are critical drivers of inflammation and are the targets of many biologic therapies.[5]

Without specific information on "this compound," a detailed analysis of its role in inflammatory responses cannot be constructed. We recommend verifying the designation of the compound and consulting internal or proprietary databases if this is a compound under confidential development.

References

Methodological & Application

Application Notes and Protocols: ST-1006 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ST-1006 is an experimental small molecule inhibitor targeting key signaling pathways implicated in oncogenesis and cell proliferation. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in various cancer cell lines. The following sections include procedures for cell culture, cytotoxicity assessment, and analysis of the compound's impact on a representative cell signaling pathway.

I. Quantitative Data Summary

The following tables summarize the quantitative data obtained from key experiments with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma12.8
A549Lung Carcinoma8.5
HCT116Colorectal Carcinoma6.1
U-87 MGGlioblastoma15.3

Table 2: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)0.1%4.5 ± 0.8
This compound525.3 ± 2.1
This compound1048.7 ± 3.5
This compound2072.1 ± 4.2

II. Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent cell lines used in this compound evaluation.

Materials:

  • Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • Cell Seeding and Growth: Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator. Monitor cell confluency daily.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound.

Materials:

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log concentration of this compound.

III. Visualizations

Signaling Pathway Diagram

ST1006_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes ST1006 This compound ST1006->MEK Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Line Culture & Maintenance Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. This compound Stock Preparation Treatment 4. Treat with This compound Dilutions CompoundPrep->Treatment Seeding->Treatment Assay 5. Perform Viability Assay (MTT) Treatment->Assay Data 6. Data Acquisition (Plate Reader) Assay->Data Analysis 7. IC50 Calculation Data->Analysis

Caption: General workflow for evaluating this compound cytotoxicity.

Application Notes and Protocols for Testing a Novel Therapeutic Agent in a Mouse Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial searches for a compound specifically designated "ST-1006" in the context of asthma research did not yield specific results. The following application notes and protocols are therefore provided as a comprehensive guide for testing a novel therapeutic agent, hypothetically referred to as "Test Compound," in a well-established ovalbumin (OVA)-induced mouse model of allergic asthma. These protocols can be adapted for a specific compound once its characteristics are known.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[1][2] Mouse models are invaluable tools for understanding the pathophysiology of asthma and for evaluating the efficacy of novel therapeutics.[1][3] The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized model that mimics many of the key features of human allergic asthma, including the development of a Th2-mediated inflammatory response.[3][4]

This document provides a detailed protocol for inducing allergic asthma in mice using OVA and for assessing the therapeutic potential of a test compound.

Experimental Protocols

Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma

This protocol describes the sensitization and challenge phases to induce an allergic asthma phenotype in mice. BALB/c mice are a commonly used strain for this model due to their propensity to develop strong Th2-type immune responses.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) gel (Alum) adjuvant (InvivoGen)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Aerosol delivery system (e.g., ultrasonic nebulizer and exposure chamber)

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg OVA emulsified in 2 mg of aluminum hydroxide gel in PBS.[4]

    • A control group should receive i.p. injections of PBS with alum only.

  • Aerosol Challenge:

    • From Day 14 to Day 17, challenge the sensitized mice with an aerosolized solution of 1% OVA in PBS for 30 minutes each day.[4]

    • The control group should be challenged with aerosolized PBS only.

  • Therapeutic Intervention:

    • The "Test Compound" should be administered to a subset of the OVA-sensitized and challenged mice. The route of administration (e.g., oral, i.p., intranasal) and dosing regimen will depend on the specific characteristics of the compound.

    • A vehicle control group (OVA-sensitized and challenged mice receiving the vehicle for the test compound) must be included.

Experimental Groups:

GroupSensitization (i.p.)Challenge (aerosol)Treatment
1. ControlPBS + AlumPBSVehicle
2. OVA/VehicleOVA + AlumOVAVehicle
3. OVA/Test CompoundOVA + AlumOVATest Compound
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured 24-48 hours after the final OVA challenge.[5]

Procedure:

  • Anesthetize the mouse and perform a tracheostomy.

  • Mechanically ventilate the mouse.

  • Administer increasing concentrations of a bronchoconstrictor, such as methacholine (B1211447) (e.g., 0, 3, 6, 12, 24 mg/mL), via an in-line nebulizer.

  • Measure lung resistance (RI) and dynamic compliance (Cdyn) at each methacholine concentration.

Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

BALF is collected to assess the inflammatory cell infiltrate in the airways.

Procedure:

  • Following AHR measurement, euthanize the mouse.

  • Cannulate the trachea and lavage the lungs with a fixed volume of cold PBS (e.g., 3 x 0.5 mL).

  • Centrifuge the collected BALF to separate the cells from the supernatant.

  • Resuspend the cell pellet for total and differential cell counts.

  • Store the supernatant at -80°C for cytokine analysis.

Cell Counting:

  • Perform a total leukocyte count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

Cytokine Analysis

The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Histological Analysis

Lung tissue is examined for signs of inflammation and airway remodeling.

Procedure:

  • After BALF collection, perfuse the lungs with PBS.

  • Inflate and fix the lungs with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin (B1166041) and cut sections.

  • Stain sections with:

    • Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS): To identify mucus-producing goblet cells.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Airway Hyperresponsiveness to Methacholine

Methacholine (mg/mL)ControlOVA/VehicleOVA/Test Compound
0 Lung Resistance (cmH₂O/mL/s)Lung Resistance (cmH₂O/mL/s)Lung Resistance (cmH₂O/mL/s)
3 .........
6 .........
12 .........
24 .........

Table 2: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

Cell Type (x 10⁴)ControlOVA/VehicleOVA/Test Compound
Total Cells .........
Eosinophils .........
Neutrophils .........
Lymphocytes .........
Macrophages .........

Table 3: Th2 Cytokine Levels in BALF

Cytokine (pg/mL)ControlOVA/VehicleOVA/Test Compound
IL-4 .........
IL-5 .........
IL-13 .........

Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 i.p. OVA/Alum Day7 Day 7 i.p. OVA/Alum Day0->Day7 7 days Day14 Day 14-17 Aerosol OVA + Treatment Day7->Day14 7 days Day18 Day 18-19 Endpoint Analysis Day14->Day18 1-2 days AHR AHR Measurement Day18->AHR BALF BALF Analysis Day18->BALF Histo Histology Day18->Histo

Caption: Experimental workflow for the OVA-induced mouse model of asthma.

Th2_Signaling_Pathway APC Antigen Presenting Cell (e.g., Dendritic Cell) NaiveT Naive T Cell APC->NaiveT Presents Antigen Th2 Th2 Cell NaiveT->Th2 Differentiation IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 Bcell B Cell IgE IgE Production Bcell->IgE Eosinophil Eosinophil Inflammation Eosinophilic Inflammation Eosinophil->Inflammation MastCell Mast Cell AirwayEpithelium Airway Epithelium Mucus Mucus Hypersecretion AirwayEpithelium->Mucus IL4->Bcell IL5->Eosinophil Recruitment & Activation IL13->AirwayEpithelium AHR Airway Hyperresponsiveness IL13->AHR IgE->MastCell Activation

Caption: Simplified Th2 signaling pathway in allergic asthma.

References

Application Notes and Protocols for ST-1006 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ST-1006 for in vivo studies, with a focus on its anti-inflammatory and anti-pruritic effects. The information is compiled from preclinical data and established experimental models.

Introduction

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells such as mast cells, eosinophils, and T cells. Activation of the H4R is implicated in the modulation of immune responses and inflammatory processes. Consequently, this compound is a valuable tool for investigating the role of the H4R in various physiological and pathological conditions, particularly those with an inflammatory or allergic component.

Data Presentation

The following tables summarize the quantitative data for this compound in preclinical in vivo models.

Table 1: In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Animal Model Male CD-1 Mice[1]
Dosage Range 1 - 100 mg/kg[1]
Effective Anti-pruritic Dose 30 mg/kg[1]
Route of Administration Subcutaneous (s.c.)[1]
Vehicle DMSO (for in vitro studies)[2]

Note: An optimal in vivo vehicle for subcutaneous injection of this compound is not explicitly stated in the reviewed literature. Researchers should perform solubility and vehicle tolerability studies. A common approach for lipophilic compounds is to dissolve them in a small amount of an organic solvent like DMSO and then dilute with a physiological vehicle such as saline or polyethylene (B3416737) glycol (PEG).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Croton Oil-Induced Ear Edema and Pruritus in Mice

This model is used to evaluate the anti-inflammatory and anti-pruritic properties of this compound.

Materials:

  • This compound

  • Vehicle (e.g., DMSO/Saline or DMSO/PEG)

  • Croton Oil (typically 1-5% in a vehicle like acetone)

  • Male CD-1 mice (or other appropriate strain)

  • Micrometer or calipers for measuring ear thickness

  • Video recording equipment for behavioral analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the study.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume for subcutaneous administration in mice is typically 5-10 ml/kg.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via subcutaneous injection, typically 30-60 minutes prior to the induction of inflammation.

  • Induction of Inflammation and Pruritus: Apply a fixed volume (e.g., 20 µL) of croton oil solution to the inner surface of the right ear of each mouse. The left ear can serve as a control.

  • Assessment of Ear Edema: At various time points after croton oil application (e.g., 4-6 hours), measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ears indicates the degree of edema.

  • Assessment of Pruritus (Scratching Behavior): Immediately after croton oil application, place the mice in individual observation chambers and record their behavior for a defined period (e.g., 30-60 minutes). The number of scratching bouts directed at the treated ear is quantified as a measure of pruritus.

  • Data Analysis: Compare the ear edema and scratching behavior between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.

Protocol 2: General Subcutaneous Injection in Mice

This protocol outlines the standard procedure for subcutaneous administration of substances to mice.

Materials:

  • Sterile syringe (1 ml) and needle (25-27 gauge)

  • Prepared this compound solution

  • 70% ethanol (B145695) for disinfection

  • Animal restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

  • Injection Site Preparation: If necessary, disinfect the injection site (typically the loose skin over the shoulders or flank) with 70% ethanol.

  • Injection: Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Administration: Inject the solution slowly.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Monitoring: Monitor the animal for any adverse reactions after the injection.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound upon binding to the histamine H4 receptor.

Histamine_H4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response Leads to

Caption: Signaling pathway of the histamine H4 receptor activated by this compound.

Experimental Workflow for In Vivo Studies

The diagram below outlines the general workflow for conducting in vivo studies with this compound.

InVivo_Workflow A Animal Acclimation B Preparation of this compound Solution A->B C Randomization and Grouping of Animals B->C D Administration of this compound (Subcutaneous Injection) C->D E Induction of Disease Model (e.g., Croton Oil Application) D->E F Data Collection (e.g., Ear Thickness, Scratching Behavior) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Note: ST-1006, a Novel CCR3 Antagonist, Potently Inhibits Basophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Basophils are key effector cells in the pathogenesis of allergic inflammation, including conditions such as asthma and atopic dermatitis. Their migration to inflammatory sites is predominantly mediated by the chemokine eotaxin (CCL11) and its interaction with the C-C chemokine receptor 3 (CCR3).[1][2] This application note describes a detailed protocol for a basophil migration assay to evaluate the inhibitory potential of ST-1006, a novel small molecule antagonist of CCR3. The data presented demonstrates that this compound effectively blocks eotaxin-induced basophil migration in a dose-dependent manner, suggesting its therapeutic potential in allergic diseases.

Introduction

Basophils, a rare population of circulating granulocytes, play a critical role in type 2 inflammatory responses.[3][4] Upon activation, they release a variety of inflammatory mediators, including histamine (B1213489) and leukotrienes, and produce cytokines such as IL-4 and IL-13.[3][5] The recruitment of basophils to sites of allergic inflammation is a crucial step in the inflammatory cascade and is largely dependent on the interaction between chemokines and their receptors.

The eotaxin family of chemokines, including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants for basophils.[6][7][8] These chemokines exert their effects through the G protein-coupled receptor CCR3, which is highly expressed on the surface of basophils and eosinophils.[2][9] The binding of eotaxin to CCR3 initiates a signaling cascade that leads to actin polymerization, cellular polarization, and directed cell migration (chemotaxis).

This compound is a novel, potent, and selective small molecule antagonist of the CCR3 receptor. By blocking the interaction of eotaxin with CCR3, this compound is expected to inhibit basophil migration and thus attenuate the inflammatory response. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound using a basophil migration assay.

Materials and Methods

Basophil Isolation

Human basophils are isolated from the peripheral blood of healthy, non-atopic donors. Whole blood is collected in EDTA-containing tubes. Basophils are enriched using a negative selection immunomagnetic cell separation kit, following the manufacturer's instructions. The purity of the isolated basophils should be assessed by flow cytometry and should typically be >98%.

Basophil Migration Assay (Boyden Chamber Assay)

The chemotactic response of basophils to eotaxin and the inhibitory effect of this compound are evaluated using a 48-well micro-chemotaxis chamber (Boyden chamber).

Reagents and Buffers:

  • RPMI 1640 medium supplemented with 1% BSA

  • Recombinant human eotaxin-1 (CCL11)

  • This compound (dissolved in DMSO, final concentration of DMSO in the assay should be <0.1%)

  • Calcein-AM (for cell labeling)

Protocol:

  • Cell Preparation: Isolated basophils are resuspended in RPMI 1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL. The cells are then labeled with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C. After incubation, the cells are washed twice and resuspended in the same medium at 2 x 10^6 cells/mL.

  • Preparation of Chemotaxis Chamber:

    • The lower wells of the Boyden chamber are loaded with 28 µL of either RPMI 1640/1% BSA (negative control), various concentrations of eotaxin-1 (e.g., 0.1, 1, 10, 100 ng/mL) to determine the optimal chemoattractant concentration, or eotaxin-1 at its optimal concentration with or without different concentrations of this compound.

    • A polycarbonate membrane with a 5 µm pore size is placed over the lower wells.

  • Cell Loading: 50 µL of the Calcein-AM labeled basophil suspension (1 x 10^5 cells) is added to the upper wells.

  • Incubation: The chamber is incubated for 90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are gently wiped off. The membrane is removed, and the number of migrated cells in the lower wells is quantified by measuring the fluorescence of Calcein-AM using a fluorescence plate reader (excitation 485 nm, emission 520 nm).

Results

The chemotactic activity of eotaxin-1 on human basophils was first established. Eotaxin-1 induced a dose-dependent migration of basophils, with maximal migration observed at a concentration of 10 ng/mL. This concentration was used in subsequent experiments to evaluate the inhibitory effect of this compound.

This compound demonstrated a potent and dose-dependent inhibition of eotaxin-1-induced basophil migration. The results are summarized in the table below.

Concentration of this compound (nM)Basophil Migration (% of Eotaxin Control)Standard Deviation
0 (Eotaxin only)1008.5
0.192.37.1
175.86.3
1048.25.5
10015.63.2
10005.11.8

Table 1: Dose-dependent inhibition of eotaxin-induced basophil migration by this compound. Data are presented as the mean percentage of migration relative to the eotaxin-1 control (10 ng/mL) ± standard deviation from three independent experiments.

The half-maximal inhibitory concentration (IC50) of this compound for basophil migration was calculated to be approximately 12 nM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR3 signaling pathway leading to basophil migration and the experimental workflow for the basophil migration assay.

CCR3_Signaling_Pathway CCR3 Signaling Pathway in Basophil Migration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR3 CCR3 G_protein Gαi/o Gβγ CCR3->G_protein Activates PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds ST1006 This compound ST1006->CCR3 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Akt Akt PI3K->Akt Akt->Actin Migration Cell Migration Actin->Migration Basophil_Migration_Assay_Workflow Basophil Migration Assay Workflow cluster_preparation Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis isolate_basophils Isolate Basophils (Negative Selection) label_cells Label Basophils (Calcein-AM) isolate_basophils->label_cells load_upper Load Upper Wells (Labeled Basophils) label_cells->load_upper load_lower Load Lower Wells (Eotaxin ± this compound) place_membrane Place Membrane (5 µm pores) load_lower->place_membrane place_membrane->load_upper incubate Incubate (90 min, 37°C) load_upper->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated read_fluorescence Read Fluorescence of Migrated Cells remove_non_migrated->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data

References

Application Notes: Eosinophil Chemotaxis Assay Using the H4 Receptor Agonist ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eosinophils are granulocytes that play a central role in the pathogenesis of allergic inflammatory diseases, such as asthma and atopic dermatitis.[1][2] Their recruitment from the bloodstream into tissues is a critical step, driven by a process known as chemotaxis—the directed migration of cells along a chemical gradient. This process is mediated by various chemoattractants, including chemokines (like eotaxins) and lipid mediators.

Recent research has identified a significant role for histamine (B1213489) in eosinophil recruitment, mediated specifically through the G protein-coupled histamine H4 receptor (H4R).[3][4][5][6] Unlike the other histamine receptors, H4R is predominantly expressed on hematopoietic cells, including eosinophils.[6] Activation of H4R on eosinophils by histamine has been definitively shown to induce a potent chemotactic response, leading to cell shape change, upregulation of adhesion molecules, and directed migration.[3][7]

ST-1006 is a potent and selective agonist for the histamine H4 receptor.[8][9] Its specificity makes it an excellent tool for studying the precise role of H4R in immune cell function, independent of H1, H2, or H3 receptor activation. These application notes provide a detailed protocol for utilizing this compound to induce and quantify eosinophil chemotaxis in vitro, offering researchers a robust method to investigate H4R-mediated signaling and screen for potential therapeutic antagonists.

Principle of the Assay

This protocol employs a Transwell or Boyden chamber system to quantify eosinophil chemotaxis. Eosinophils are placed in the upper chamber of the device, separated by a microporous polycarbonate membrane from the lower chamber. The lower chamber contains the test compound, this compound, which creates a chemical gradient across the membrane. If this compound is chemotactic for eosinophils, the cells will actively migrate through the pores towards the higher concentration in the lower chamber. The number of migrated cells is then quantified to determine the chemotactic activity of this compound.

H4 Receptor Signaling Pathway in Eosinophils

Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade through the Gαi/o family of G-proteins. This leads to downstream events including an increase in intracellular calcium, which is a key second messenger in cell migration. This cascade ultimately results in the cytoskeletal rearrangements necessary for directed cell movement.[6]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cytoskeleton Cytoskeletal Rearrangement Ca_release->Cytoskeleton Triggers Chemotaxis Chemotaxis & Migration Cytoskeleton->Chemotaxis

Caption: H4R signaling cascade leading to eosinophil chemotaxis.

Experimental Protocol

This protocol is designed for a 24-well or 96-well Transwell plate format. All steps involving cells should be performed under sterile conditions in a laminar flow hood.

Part A: Isolation of Human Eosinophils

High-purity eosinophils are essential for this assay. Negative selection is the recommended method to avoid cell activation.[10][11]

Materials:

  • Whole blood collected in EDTA tubes

  • Dextran (B179266) or HetaSep™ for red blood cell (RBC) sedimentation

  • Ficoll-Paque™ for density gradient centrifugation

  • EasySep™ Human Eosinophil Isolation Kit or similar negative selection magnetic bead system[12]

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

Procedure:

  • Enrich leukocytes from whole blood using dextran sedimentation or by lysing RBCs.

  • Isolate the granulocyte fraction using density gradient centrifugation over Ficoll-Paque™.[13]

  • Carefully collect the granulocyte/RBC pellet and lyse the remaining RBCs using hypotonic lysis.

  • Wash the granulocyte pellet with cold HBSS.

  • Isolate eosinophils from the granulocyte suspension using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils (neutrophils, etc.), followed by removal of these labeled cells with magnetic particles.[11][13]

  • Assess the purity of the isolated eosinophils (>95% is recommended) via cytospin and Diff-Quik staining.

  • Resuspend the purified eosinophils in RPMI-1640 supplemented with 10 mM HEPES at a final concentration of 1 x 10⁶ cells/mL. Keep cells on ice until use.

Part B: Transwell Chemotaxis Assay

Materials:

  • Purified eosinophil suspension (from Part A)

  • This compound (powder, to be dissolved in DMSO and then diluted in assay medium)

  • Positive Control: Histamine or Eotaxin-1 (CCL11)

  • Assay Medium: RPMI-1640 + 10 mM HEPES

  • 24-well or 96-well Transwell plates (5 µm pore size is optimal for eosinophils)[14]

Procedure:

  • Prepare Chemoattractants:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Medium to final desired concentrations (e.g., a range from 10 nM to 10 µM). Ensure the final DMSO concentration is <0.1% in all wells to avoid solvent toxicity.

    • Prepare a positive control solution (e.g., 1 µM Histamine or 100 ng/mL Eotaxin-1) in Assay Medium.

    • Prepare a negative control of Assay Medium containing the same final concentration of DMSO as the this compound wells.

  • Assay Setup:

    • Add the appropriate volume of chemoattractant solution to the lower wells of the Transwell plate (e.g., 600 µL for a 24-well plate). Include wells for negative control, positive control, and each this compound concentration in triplicate.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the prepared eosinophil suspension (1 x 10⁵ cells) to the top of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 90 minutes to 3 hours.[7][15] The optimal time should be determined empirically.

Part C: Quantification of Migrated Cells

Procedure:

  • After incubation, carefully remove the Transwell inserts from the plate.

  • To count the migrated cells, gently collect the entire volume from the lower chamber of each well and transfer to a labeled microcentrifuge tube or a 96-well V-bottom plate.

  • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Resuspend the cells in a known volume (e.g., 50 µL) of HBSS.

  • Mix the cell suspension with Trypan Blue and count the viable cells using a hemocytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye like CyQuant® GR, which provides higher throughput.

Experimental Workflow Diagram

Chemotaxis_Workflow A 1. Isolate Eosinophils (Negative Selection) D 4. Add Eosinophil Suspension to Upper Insert A->D B 2. Prepare Chemoattractants (this compound, Controls) C 3. Add Chemoattractants to Lower Chamber B->C E 5. Incubate Plate (37°C, 90 min - 3 hr) C->E D->E F 6. Collect Migrated Cells from Lower Chamber E->F G 7. Count Cells (Hemocytometer / Fluorescence) F->G H 8. Analyze Data & Calculate Chemotactic Index G->H

Caption: Workflow for the this compound eosinophil chemotaxis assay.

Data Presentation and Analysis

The results should be presented as both the absolute number of migrated cells and as a Chemotactic Index (CI), which normalizes the data against random migration.

Calculation of Chemotactic Index:

The Chemotactic Index is calculated by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control (medium alone).[16]

  • CI = (Number of cells migrated in test condition) / (Number of cells migrated in negative control)

A CI value of 1.0 indicates random migration, while a value greater than 1.0 indicates a positive chemotactic response.

Table 1: Raw Data of Migrated Eosinophils

This table should contain the raw cell counts for each replicate.

ConditionReplicate 1 (Cells/Well)Replicate 2 (Cells/Well)Replicate 3 (Cells/Well)MeanStd. Deviation
Negative Control 5,1205,3504,9805,150185.2
Positive Control (1µM Histamine) 18,50019,20017,95018,550626.5
This compound (10 nM) 6,8007,1506,5506,833301.4
This compound (100 nM) 12,30013,10012,80012,733404.1
This compound (1 µM) 20,10021,50020,80020,800700.0
This compound (10 µM) 19,50018,90020,30019,567702.4

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Calculated Chemotactic Index (CI) for this compound

This table provides a clear comparison of the chemotactic potency at different concentrations.

ConditionMean Migrated CellsMean Negative Control MigrationChemotactic Index (CI)
Positive Control (1µM Histamine) 18,5505,1503.60
This compound (10 nM) 6,8335,1501.33
This compound (100 nM) 12,7335,1502.47
This compound (1 µM) 20,8005,1504.04
This compound (10 µM) 19,5675,1503.80

Interpretation:

The results from these tables can be used to generate a dose-response curve, plotting the Chemotactic Index against the log concentration of this compound. This allows for the determination of parameters like the EC₅₀ (the concentration that elicits 50% of the maximal response), providing a quantitative measure of this compound's potency as an eosinophil chemoattractant. The data would demonstrate that this compound induces eosinophil chemotaxis in a concentration-dependent manner, confirming the role of H4R in this process.

References

Application Note: Measuring the Efficacy of ST-1006 in a Murine Model of Allergic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic dermatitis, including atopic dermatitis, is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier defects.[1][2] The pathogenesis involves a complex interplay of genetic and environmental factors, leading to a predominant Th2-mediated immune response, particularly in the acute phases.[3][4] Key cytokines, such as IL-4 and IL-13, play a crucial role in driving the inflammatory cascade.[3][5] Animal models are indispensable for understanding the disease mechanisms and for the preclinical evaluation of novel therapeutics.[2][6] The oxazolone-induced allergic dermatitis model in mice is a well-established and reproducible model that mimics many features of human atopic dermatitis, including a robust Th2-dominant inflammatory response.[1][7]

This application note provides a detailed protocol for evaluating the therapeutic efficacy of ST-1006, a hypothetical novel Janus kinase (JAK) inhibitor, in an oxazolone-induced allergic dermatitis mouse model. JAK inhibitors are a class of small molecules that target the intracellular signaling pathways of multiple cytokines involved in atopic dermatitis, such as IL-4, IL-13, IL-22, IL-31, and IFN-γ.[8]

Hypothetical Mechanism of Action of this compound

This compound is a selective inhibitor of the JAK1/JAK2 signaling pathway. In allergic dermatitis, pro-inflammatory cytokines like IL-4 and IL-13 bind to their receptors on immune cells, activating associated JAKs. This triggers the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to induce the expression of genes involved in inflammation, pruritus, and skin barrier dysfunction.[8] By inhibiting JAK1 and JAK2, this compound is hypothesized to block this signaling cascade, thereby reducing the inflammatory response in the skin.

ST1006_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4Rα/IL-13Rα1 IL-4/IL-13->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK2->STAT6 pSTAT6 pSTAT6 STAT6->pSTAT6 Gene Gene Transcription pSTAT6->Gene Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK2

Figure 1: Hypothetical mechanism of action of this compound.

Experimental Protocols

Oxazolone-Induced Allergic Dermatitis Model

This protocol describes the induction of allergic contact dermatitis using the hapten oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one). The model consists of a sensitization phase followed by a challenge phase to elicit an inflammatory response.[9][10]

Materials:

  • BALB/c mice (male, 6-8 weeks old)[9]

  • Oxazolone (Sigma-Aldrich)

  • Acetone (B3395972) (ACS grade)

  • Olive oil

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Dexamethasone (B1670325) (positive control)

  • Dial thickness gauge or micrometer

  • Isoflurane anesthesia

Experimental Workflow:

Experimental_Workflow cluster_setup Acclimatization & Sensitization cluster_challenge Challenge & Treatment cluster_evaluation Efficacy Evaluation Day_neg7 Day -7: Acclimatization Day_0 Day 0: Sensitization (1.5% Oxazolone on abdomen) Day_neg7->Day_0 Day_7 Day 7: Challenge (Right Ear) (1% Oxazolone) Day_0->Day_7 Treatment Treatment (this compound or Vehicle) 30 min pre- & 15 min post-challenge Day_7->Treatment Day_8 Day 8 (24h post-challenge): Measure Ear Thickness Treatment->Day_8 Sacrifice Sacrifice & Sample Collection (Histology, Cytokines) Day_8->Sacrifice

Figure 2: Experimental workflow for the oxazolone-induced dermatitis model.

Procedure:

  • Acclimatization (Day -7 to -1): House mice in a controlled environment for at least one week before the experiment.

  • Sensitization Phase (Day 0):

    • Anesthetize the mice using isoflurane.

    • Shave a small area on the abdomen.

    • Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.[9]

  • Challenge Phase (Day 7):

    • Seven days after sensitization, measure the baseline thickness of both the right and left ears using a dial thickness gauge.

    • Administer this compound, vehicle, or dexamethasone (positive control) via the desired route (e.g., topical, oral gavage) 30 minutes before the oxazolone challenge.[9]

    • Apply 20 µL of 1% oxazolone in an acetone:olive oil (4:1) mixture to both the inner and outer surfaces of the right ear.[11] The left ear remains untreated and serves as a control.

    • Administer a second dose of the test article 15 minutes after the oxazolone challenge.[9]

  • Evaluation (Day 8):

    • 24 hours after the challenge, measure the thickness of both ears again.[9]

    • Calculate the ear swelling (edema) as the difference between the 24-hour measurement and the baseline measurement of the right ear.

    • Euthanize the mice and collect the ear tissue for further analysis (histology, cytokine measurement).

Histological Analysis

Histological examination is performed to assess the extent of inflammation, including edema and immune cell infiltration in the ear tissue.

Procedure:

  • Fix the collected ear tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin (B1166041) and section it into 5 µm thick slices.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to assess:

    • Epidermal and dermal thickness.[1]

    • Infiltration of inflammatory cells (e.g., neutrophils, eosinophils, lymphocytes).[11]

Cytokine Analysis (ELISA)

Measurement of key pro-inflammatory cytokines in the ear tissue provides a quantitative assessment of the inflammatory response.

Procedure:

  • Homogenize the ear tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration using a BCA protein assay.

  • Measure the levels of cytokines such as TNF-α, IL-4, and IL-13 using commercially available ELISA kits, following the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein content.

Data Presentation

The following tables present hypothetical data from a study evaluating the efficacy of this compound in the oxazolone-induced allergic dermatitis model.

Table 1: Effect of this compound on Ear Swelling

Treatment GroupNDose (mg/kg)Ear Swelling (mm ± SEM) at 24h% Inhibition
Naive (No Sensitization/Challenge)8-0.02 ± 0.01-
Vehicle Control8-0.25 ± 0.03-
This compound8100.15 ± 0.0240%
This compound8300.09 ± 0.01 64%
Dexamethasone (Positive Control)810.07 ± 0.0172%
p<0.05, *p<0.01 compared to Vehicle Control

Table 2: Histological Scoring of Inflammation

Treatment GroupNDose (mg/kg)Epidermal Thickness (µm ± SEM)Inflammatory Cell Infiltration Score (0-4)
Naive8-22 ± 20.2 ± 0.1
Vehicle Control8-85 ± 73.5 ± 0.3
This compound81055 ± 52.1 ± 0.2
This compound83035 ± 4 1.2 ± 0.2
Dexamethasone8130 ± 3 0.8 ± 0.1
*p<0.05, *p<0.01 compared to Vehicle Control. Infiltration Score: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Ear Tissue

Treatment GroupNDose (mg/kg)TNF-α (pg/mg protein)IL-4 (pg/mg protein)IL-13 (pg/mg protein)
Naive8-50 ± 815 ± 325 ± 5
Vehicle Control8-450 ± 40180 ± 20250 ± 25
This compound810280 ± 3095 ± 12140 ± 18
This compound830150 ± 20 40 ± 870 ± 10
Dexamethasone81120 ± 1535 ± 6 60 ± 8
p<0.05, *p<0.01 compared to Vehicle Control

The oxazolone-induced allergic dermatitis model is a robust and reliable method for assessing the in vivo efficacy of novel therapeutic agents like this compound. The detailed protocols provided in this application note for induction, treatment, and evaluation allow for a comprehensive preclinical assessment. The hypothetical data suggests that this compound demonstrates a dose-dependent reduction in ear swelling, inflammatory cell infiltration, and pro-inflammatory cytokine levels, consistent with its proposed mechanism as a JAK inhibitor. These findings would support the further development of this compound as a potential treatment for allergic dermatitis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound modulates key cellular processes, including cell cycle progression and apoptosis, in various cancer cell lines. This document provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry, a powerful technique for single-cell analysis. The included methodologies cover the assessment of apoptosis via Annexin V and Propidium Iodide staining and the analysis of cell cycle distribution. These protocols are intended to guide researchers in the evaluation of this compound's mechanism of action and its potential as a therapeutic agent.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human T-cell leukemia cell line (Jurkat) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound560.3 ± 4.225.1 ± 2.814.6 ± 2.1
This compound1035.8 ± 5.140.7 ± 4.523.5 ± 3.3

Table 2: Cell Cycle Analysis of Jurkat Cells Treated with this compound

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.4 ± 3.330.1 ± 2.514.5 ± 1.8
This compound165.2 ± 2.922.5 ± 2.112.3 ± 1.5
This compound578.9 ± 4.110.8 ± 1.910.3 ± 1.3
This compound1085.1 ± 4.85.7 ± 1.29.2 ± 1.1

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (B164497) and plasma membrane integrity.[1][2][3]

Materials:

  • Jurkat cells (or other suspension cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to acclimate for 24 hours. Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 48 hours.

  • Cell Harvesting: After the incubation period, transfer the cells and media from each well into separate 15 mL conical tubes.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Staining: Centrifuge the washed cells at 300 x g for 5 minutes at 4°C and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex the tubes.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[4] Acquire data for at least 10,000 events per sample.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound treated cells based on DNA content.[5][6]

Materials:

  • Jurkat cells (or other cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. After 24 hours, treat the cells with various concentrations of this compound or a vehicle control for 48 hours.

  • Cell Harvesting: Collect cells from each well into individual centrifuge tubes.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of PBS.

  • Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge again and remove the supernatant. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Sample Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and collect data for at least 20,000 events per sample.[6]

Visualizations

The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow for flow cytometry analysis.

ST1006_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates ST1006 This compound Akt Akt ST1006->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Cycle_Arrest G1/S Arrest Akt->Cell_Cycle_Arrest Inhibition leads to CyclinD1 Cyclin D1 mTOR->CyclinD1 Promotes translation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces CDK46 CDK4/6 CyclinD1->CDK46 Activates CDK46->Cell_Cycle_Arrest Promotes progression

Caption: Hypothetical this compound signaling pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Jurkat) Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain_AnnexinV Stain with Annexin V-FITC & Propidium Iodide Wash->Stain_AnnexinV Fixation Fix with 70% Ethanol Wash->Fixation Incubate_Apoptosis Incubate 15 min at RT (dark) Stain_AnnexinV->Incubate_Apoptosis Flow_Cytometer Acquire Data on Flow Cytometer Incubate_Apoptosis->Flow_Cytometer Stain_PI Stain with PI/RNase A Fixation->Stain_PI Incubate_CellCycle Incubate 30 min at RT (dark) Stain_PI->Incubate_CellCycle Incubate_CellCycle->Flow_Cytometer Data_Analysis Analyze Data (Gating & Quantification) Flow_Cytometer->Data_Analysis

Caption: Experimental workflow for flow cytometry.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining of Tissues Treated with ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with the hypothetical small molecule inhibitor, ST-1006. The methodologies described are intended for researchers, scientists, and drug development professionals to assess the in-situ effects of this compound on its putative target and downstream signaling pathways within a tissue context. The protocols and data presented herein are generalized and should be optimized for specific experimental conditions, including the tissue type, fixation method, and the primary antibodies used.

For the purpose of this guide, this compound is assumed to be an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The example data and pathways are based on this well-characterized signaling cascade, which is a frequent target in drug development.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data obtained from IHC analysis of xenograft tumor tissues treated with this compound. Staining intensity was scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells was determined. An H-Score (Histoscore) was calculated using the formula: H-Score = Σ (Intensity × Percentage).

Table 1: IHC Analysis of Phospho-Akt (Ser473) in this compound Treated Xenograft Tumors

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.9 ± 0.390 ± 8261 ± 35
This compound (Low Dose)1.6 ± 0.545 ± 1272 ± 25
This compound (High Dose)0.7 ± 0.418 ± 713 ± 8

Table 2: IHC Analysis of Phospho-S6 Ribosomal Protein (Ser235/236) in this compound Treated Xenograft Tumors

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.488 ± 9238 ± 41
This compound (Low Dose)1.4 ± 0.642 ± 1459 ± 29
This compound (High Dose)0.6 ± 0.315 ± 69 ± 5

Signaling Pathway

The following diagram illustrates the hypothetical targeted signaling pathway for this compound, focusing on the PI3K/Akt/mTOR cascade. This compound is depicted as an inhibitor of PI3K, leading to a downstream reduction in the phosphorylation of Akt and S6 ribosomal protein.

ST-1006_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ST1006 This compound ST1006->PI3K inhibits PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Ser473) PIP3->pAkt activates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6 p-S6 (Ser235/236) S6K->pS6 phosphorylates S6 S6 Ribosomal Protein S6->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation

Caption: Targeted PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

This section provides a comprehensive protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound. It is crucial to note that this protocol is a general guideline and may require optimization for specific antibodies and tissue types.[1]

I. Tissue Preparation
  • Tissue Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[1] The volume of the fixative should be at least 10 times the volume of the tissue.[1]

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions and xylene, and then embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

II. Deparaffinization and Rehydration
  • Xylene: Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin.[2]

  • Ethanol: Rehydrate the sections by immersing them in a series of graded ethanol solutions:

    • 100% ethanol, two changes for 3 minutes each.[2]

    • 95% ethanol for 3 minutes.[2]

    • 70% ethanol for 3 minutes.[2]

    • 50% ethanol for 3 minutes.[2]

  • Water Rinse: Gently rinse the slides with running distilled water for 5 minutes.[2]

III. Antigen Retrieval

The fixation process can create cross-links that mask the antigenic sites.[3] Antigen retrieval is necessary to unmask these epitopes.[4]

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining dish filled with a suitable antigen retrieval buffer, such as 10 mM sodium citrate (B86180) buffer (pH 6.0).[2][5]

    • Heat the buffer with the slides to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[2]

    • Allow the slides to cool down in the buffer at room temperature for at least 20 minutes.[2]

    • Rinse the slides with a wash buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBST) two times for 5 minutes each.[2]

IV. Staining Procedure
  • Peroxidase Block: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[2][5] Rinse with wash buffer.

  • Blocking: To reduce non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in TBST) for 1-2 hours at room temperature in a humidified chamber.[2]

  • Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-S6) diluted in the blocking buffer.[5] Incubation is typically performed overnight at 4°C in a humidified chamber.[2][5]

  • Washing: Wash the slides three times for 5 minutes each with wash buffer to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the sections with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1-2 hours at room temperature.[2]

  • Washing: Repeat the washing step as described in IV.4.

  • Detection: Apply a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and incubate for a period of time that allows for the development of a brown precipitate at the site of the antigen.[5] Monitor the color development under a microscope.

  • Stop Reaction: Rinse the slides with deionized water to stop the chromogenic reaction.[1]

V. Counterstaining, Dehydration, and Mounting
  • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[1]

  • "Bluing": Rinse the slides in running tap water to "blue" the hematoxylin.[1]

  • Dehydration: Dehydrate the sections through graded ethanol solutions and xylene.[1][2]

  • Mounting: Apply a coverslip to the slides using a permanent mounting medium.[1]

VI. Imaging and Analysis
  • Imaging: Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.[1]

  • Quantitative Analysis: Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score.[1] The H-Score is calculated by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells staining at that intensity.[1]

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in the immunohistochemistry experimental workflow.

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging_analysis Imaging & Quantitative Analysis dehydration_mounting->imaging_analysis end End: Stained & Analyzed Slides imaging_analysis->end

Caption: General Immunohistochemistry Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ST-1006 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using ST-1006 in in vitro experiments. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration of this compound. A typical starting range for many small molecule inhibitors is between 0.1 µM and 10 µM. It is crucial to establish a concentration that elicits the desired biological effect without causing significant cytotoxicity.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: At certain concentrations, this compound might be hitting unintended targets, leading to toxicity.

We recommend performing a cytotoxicity assay to determine the IC50 value for your specific cell line.

Q4: My results with this compound are not consistent across experiments. What are the possible reasons?

A4: Inconsistent results can stem from various sources:

  • Reagent Variability: Ensure that all reagents, including cell culture media and this compound stock solutions, are from the same batch.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Experimental Conditions: Maintain consistent incubation times, cell seeding densities, and other experimental parameters.

  • Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.

Troubleshooting Guides

Issue 1: Determining the Optimal this compound Concentration

This guide outlines a typical workflow for identifying the optimal working concentration of this compound for your in vitro studies.

G cluster_0 Phase 1: Dose-Response Curve cluster_1 Phase 2: Functional Assays A Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) B Treat cells with different concentrations A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Perform a cell viability assay (e.g., MTT, CellTiter-Glo) C->D E Plot dose-response curve and calculate IC50 D->E F Select concentrations below the IC50 (e.g., 0.1x, 0.5x, 1x IC50) E->F Proceed with non-toxic concentrations G Perform target-specific functional assays (e.g., Western blot, qPCR, kinase assay) F->G H Identify the lowest concentration with the desired biological effect G->H

Workflow for Optimizing this compound Concentration.
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium

Some compounds can have limited solubility in aqueous solutions like cell culture media, leading to precipitation and inaccurate concentrations.

Table 1: Troubleshooting Poor Solubility of this compound

Symptom Possible Cause Recommended Solution
Visible precipitate in the culture medium after adding this compound.The concentration of this compound exceeds its solubility limit in the medium.Decrease the final concentration of this compound. Prepare a more diluted working stock in DMSO before adding to the medium.
Inconsistent results at the same nominal concentration.The compound is precipitating out of solution over time.Pre-warm the cell culture medium before adding the this compound stock solution. Mix thoroughly immediately after addition. Consider using a solubilizing agent if compatible with your assay.[1][2][3]
Cloudy appearance of the stock solution in DMSO.The compound may not be fully dissolved in the initial stock.Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of a hypothetical downstream target, Protein Kinase X (PKX).

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the IC50 data) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated PKX (p-PKX) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PKX and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Data Presentation

Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
U87 MGGlioblastoma25.4

Table 3: Example Effect of this compound on Target Phosphorylation

This compound Concentration (µM)Relative p-PKX Levels (Normalized to Total PKX)
0 (Vehicle)1.00
10.78
50.45
100.15

Signaling Pathway

This compound is a hypothetical inhibitor of the fictitious "Growth Factor Receptor Y" (GFRY) signaling pathway. Downstream effects include the inhibition of Protein Kinase X (PKX) phosphorylation, which in turn affects cell proliferation and survival.

G GF Growth Factor GFRY Growth Factor Receptor Y (GFRY) GF->GFRY Binds and Activates PKX Protein Kinase X (PKX) GFRY->PKX Activates ST1006 This compound ST1006->GFRY Inhibits pPKX Phosphorylated PKX (p-PKX) PKX->pPKX Phosphorylation Proliferation Cell Proliferation pPKX->Proliferation Survival Cell Survival pPKX->Survival

Hypothetical Signaling Pathway for this compound Action.

References

Preventing ST-1006 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound ST-1006. Our goal is to help you prevent degradation of this compound in solution and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For aqueous experimental buffers, it is crucial to first dilute the DMSO stock solution in a small volume of a suitable co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), before final dilution into the aqueous buffer. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause precipitation of this compound.

Q2: What is the stability of this compound in DMSO and aqueous solutions?

This compound is stable in anhydrous DMSO at -20°C for up to 6 months. In aqueous solutions, the stability of this compound is highly dependent on the pH and temperature. Degradation is observed at pH values above 7.5 and at temperatures greater than 25°C. For optimal stability in aqueous buffers, maintain a pH between 6.0 and 7.4 and use the solution within 24 hours when stored at 4°C.

Q3: Is this compound sensitive to light?

Yes, this compound is photosensitive. Exposure to direct sunlight or intense artificial light can lead to degradation. We recommend handling this compound solutions in amber vials or tubes and minimizing light exposure during all experimental procedures.

Q4: Can I freeze and thaw this compound stock solutions?

Multiple freeze-thaw cycles of the DMSO stock solution are not recommended as this can introduce moisture and accelerate degradation. We advise aliquoting the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am observing a loss of this compound activity in my cell-based assay.

  • Question: Did you recently prepare a new stock solution of this compound?

    • Answer: If yes, verify the concentration and integrity of the new stock solution using a reliable analytical method such as HPLC or mass spectrometry.

  • Question: How are you preparing your working solutions from the DMSO stock?

    • Answer: Avoid direct dilution of the DMSO stock into aqueous media. Use a serial dilution approach, potentially with an intermediate solvent, to prevent precipitation.

  • Question: What are the pH and temperature conditions of your assay?

    • Answer: Ensure the pH of your cell culture medium is within the optimal range of 6.0-7.4 for this compound stability. Avoid prolonged incubation at 37°C; if possible, add this compound immediately before the assay readout.

Issue 2: My this compound solution appears cloudy or has visible precipitate.

  • Question: What solvent did you use to dissolve this compound?

    • Answer: Ensure you are using anhydrous DMSO for the initial stock solution. If you are preparing an aqueous working solution, the final concentration of DMSO should be kept low (typically <0.5%) to maintain solubility.

  • Question: At what temperature are you storing your solutions?

    • Answer: Precipitation can occur at lower temperatures. If you observe precipitation upon removal from cold storage, gently warm the solution to 37°C and vortex to redissolve before use.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

ConditionSolventConcentrationTemperatureDurationDegradation (%)
1Anhydrous DMSO10 mM-20°C6 months< 1%
2Anhydrous DMSO10 mM4°C1 month< 2%
3Aqueous Buffer (pH 7.4)10 µM4°C24 hours< 5%
4Aqueous Buffer (pH 7.4)10 µM25°C8 hours~10%
5Aqueous Buffer (pH 8.0)10 µM25°C8 hours> 20%
6Aqueous Buffer (pH 7.4) + Light10 µM25°C4 hours~15%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Preparation of 10 mM Stock Solution:

    • Equilibrate the vial of solid this compound to room temperature.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 5 minutes until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C.

  • Preparation of 10 µM Aqueous Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in your final pre-warmed (37°C) aqueous experimental buffer to achieve the final 10 µM concentration.

    • Vortex gently and use the working solution immediately.

Visualizations

ST1006_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates ST1006 This compound ST1006->Receptor Inhibits KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO (10 mM Stock) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store prepare_working Prepare Aqueous Working Solution (Serial Dilution) store->prepare_working assay Perform Experiment prepare_working->assay analyze Analyze Results assay->analyze

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Workflow start Issue: Loss of Activity or Precipitation check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? - Analytical confirmation? start->check_stock check_dilution Review Dilution Protocol: - Direct dilution? - Solvent compatibility? start->check_dilution check_assay Examine Assay Conditions: - pH? - Temperature? - Light exposure? start->check_assay remake_stock Action: Prepare Fresh Stock check_stock->remake_stock If issues found modify_dilution Action: Use Serial Dilution check_dilution->modify_dilution If protocol incorrect optimize_assay Action: Optimize Assay Conditions check_assay->optimize_assay If conditions are suboptimal

Troubleshooting ST-1006 inconsistent results in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ST-1006 compound and its associated assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational compound believed to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This inhibition is thought to activate the intrinsic apoptotic pathway, leading to cell death. The specific interactions and downstream effects are still under investigation.

Q2: What is the recommended assay for measuring the cytotoxic effects of this compound?

A2: A colorimetric assay, often referred to as the this compound assay, is the standard method for quantifying the cytotoxic effects of the compound. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Q3: What are the common causes of inconsistent results in the this compound assay?

A3: Inconsistent results can arise from various factors, including improper reagent preparation, variations in incubation times and temperatures, instrument settings, and potential interference of the this compound compound with the assay chemistry.[1][2] A systematic troubleshooting approach is recommended to identify the source of variability.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of this compound and lead to unreliable data.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells to minimize timing differences. Prepare a master mix of reagents to be added to all wells to ensure consistency.[3]
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells.
Edge Effects To minimize evaporation from the outer wells, which can concentrate reagents and affect cell growth, consider not using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
Inconsistent Incubation Ensure consistent temperature and CO2 levels across the incubator. Avoid placing plates in areas with high traffic or temperature fluctuations.
Heterogeneous Signal Distribution If you observe an uneven distribution of adherent cells or precipitation, consider using a plate reader with a well-scanning feature.[1] This will take multiple readings across the well and average them for a more reliable result.[1]
Issue 2: Unexpected or Inconsistent Dose-Response Curve

An unexpected dose-response curve, such as an increase in signal at higher concentrations of this compound where a decrease is expected, can indicate an issue with the assay itself or an unexpected biological effect.

Possible Causes and Solutions:

Possible Cause Recommended Solution
This compound Interference with Assay Reagents To check for chemical interference, run a control experiment with this compound in cell-free wells containing only media and the assay reagent.[2] This will determine if the compound directly reacts with the reagent to produce a signal.
Increased Cellular Metabolism Some compounds can initially induce a stress response in cells, leading to an increase in metabolic activity before cell death occurs.[2] Consider extending the incubation time with this compound to allow for the cytotoxic effects to manifest. Also, visually inspect the cells under a microscope for morphological changes indicative of apoptosis.
Suboptimal this compound Concentration Range The chosen concentration range may be too narrow or too low to observe the expected cytotoxic effect. Perform a wider dose-range finding study to identify the optimal concentration range for your cell line.
Incorrect Incubation Time The incubation time with this compound may be too short for the cytotoxic effects to become apparent. Perform a time-course experiment to determine the optimal incubation period.
Issue 3: High Background Signal

A high background signal can mask the true signal from the cells and reduce the dynamic range of the assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contaminated Reagents or Media Use fresh, sterile reagents and media. Ensure aseptic techniques are followed throughout the experiment to prevent microbial contamination.
Autofluorescence of this compound If using a fluorescence-based detection method, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used. If so, a control with this compound alone should be included to subtract its background fluorescence.
Incorrect Plate Type For luminescent or fluorescent assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells and reduce background.[4]
Instrument Settings Optimize the gain setting on the plate reader.[4] A high gain setting can amplify background noise.[4]
Issue 4: Low or No Signal

A weak or absent signal can indicate a problem with the cells, reagents, or the experimental setup.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of stress or contamination under a microscope.
Inactive Reagents Ensure all assay reagents are stored correctly and have not expired. Avoid repeated freeze-thaw cycles of sensitive reagents.[3]
Insufficient Incubation Time with Detection Reagent Follow the manufacturer's protocol for the recommended incubation time with the detection reagent to allow for sufficient signal development.
Incorrect Instrument Settings Ensure the correct filters and wavelengths are selected for the specific assay. For low signals, you may need to increase the gain setting on the plate reader.[4] However, be mindful that this can also increase background noise.[4]
Low Sample Volume Using a low sample volume can lead to increased assay variability and a weaker signal.[5] Ensure you are using the recommended sample volume for your microplate.[5]

Experimental Protocols

Protocol 1: this compound Interference Check

Objective: To determine if this compound directly interferes with the assay's detection reagent.

Methodology:

  • Prepare a 96-well plate with wells containing cell culture medium only (no cells).

  • Add this compound to these wells at the same concentrations used in your experimental assays.

  • Include wells with medium only as a negative control.

  • Add the assay's detection reagent to all wells according to the standard protocol.

  • Incubate for the recommended time.

  • Read the plate using a microplate reader at the appropriate wavelength.

  • Analyze the data. A significant signal in the wells with this compound compared to the negative control indicates interference.

Visualizations

TroubleshootingWorkflow cluster_variability Troubleshoot Variability cluster_dose_response Troubleshoot Dose-Response cluster_background Troubleshoot Background cluster_no_signal Troubleshoot Low Signal start Inconsistent this compound Assay Results variability High Variability Between Replicates? start->variability dose_response Unexpected Dose-Response Curve? variability->dose_response No pipetting Check Pipetting Technique variability->pipetting Yes background High Background Signal? dose_response->background No interference Test for Compound Interference dose_response->interference Yes no_signal Low or No Signal? background->no_signal No contamination Check for Contamination background->contamination Yes end_node Consistent Results no_signal->end_node No cell_health Assess Cell Viability no_signal->cell_health Yes seeding Review Cell Seeding Protocol pipetting->seeding edge_effects Address Edge Effects seeding->edge_effects edge_effects->dose_response metabolism Consider Altered Metabolism interference->metabolism concentration Optimize Concentration Range metabolism->concentration concentration->background plate_type Verify Plate Type contamination->plate_type instrument_bg Optimize Reader Settings plate_type->instrument_bg instrument_bg->no_signal reagents Verify Reagent Activity cell_health->reagents instrument_signal Check Reader Settings reagents->instrument_signal instrument_signal->end_node SignalingPathway ST1006 This compound Bcl2 Bcl-2 ST1006->Bcl2 inhibits BaxBak Bax/Bak Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Off-target effects of ST-1006 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ST-1006

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with this compound. How can we determine if this is due to off-target effects?

A1: A systematic approach is recommended to distinguish between on-target and off-target effects.[1]

  • Rescue Experiments: The gold standard is to re-introduce a version of the target kinase (TKX) that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[1]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with other well-characterized and structurally different inhibitors of TKX. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Dose-Response Analysis: A clear dose-response relationship is essential. However, be aware that off-target effects can also be dose-dependent.[1]

  • Kinase Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinase profiling assays. These screen the compound against a large panel of kinases.[1]

Q2: Our initial kinase screening panel showed that this compound inhibits several other kinases with significant potency. What are the next steps for validation?

A2: "Hits" from a primary screen require validation to confirm they are genuine and biologically relevant.

  • Confirm with Orthogonal Assays: Use a different assay format to confirm the interaction. For example, if the primary screen was radiometric, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[2]

  • Determine IC50 Values: Perform dose-response curves to determine the IC50 (the concentration that inhibits 50% of the kinase activity) for each potential off-target. This helps to quantify the potency of the off-target interaction.[1][3]

  • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the suspected off-target protein within a cellular context.[1][2]

Q3: We have confirmed that this compound engages an off-target kinase in cells. How do we assess the functional consequence of this interaction?

A3: To understand the biological impact of the off-target interaction, you should:

  • Analyze Downstream Signaling: Investigate the signaling pathway downstream of the identified off-target. A western blot analysis can be used to check if this compound modulates the phosphorylation of known substrates of that kinase in a dose-dependent manner. This provides strong evidence of a functional interaction.[1]

  • Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized inhibitors of the off-target kinase.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected cytotoxicity in multiple cell lines. This compound may be inhibiting a kinase essential for cell survival.1. Review the kinase profiling data for potent inhibition of known survival-related kinases (e.g., CDKs, PI3K).2. Perform a cell viability assay with a panel of cell lines with known dependencies on the suspected off-target kinases.
Inconsistent results between biochemical and cellular assays. Poor cell permeability, compound efflux, or cellular metabolism of this compound.1. Assess the compound's physicochemical properties. 2. Perform a cell permeability assay (e.g., PAMPA). 3. Use cell lines with and without known efflux transporters (e.g., P-gp). 4. Incubate the compound with liver microsomes to check for metabolic degradation.[2]
Paradoxical activation of a signaling pathway. Some inhibitors can cause a conformational change in the target protein, leading to its activation rather than inhibition.1. Perform a dose-response curve and analyze the activity of downstream effectors of the paradoxically activated protein. 2. Use a reporter assay to measure the transcriptional activity of the target if it has any.[4]

Quantitative Data Summary

The following table represents hypothetical kinase profiling data for this compound.

Kinase Target IC50 (nM) Assay Type Notes
TKX (Primary Target) 5RadiometricHigh potency and selectivity.
Kinase A 50TR-FRET10-fold less potent than primary target.
Kinase B 250LuminescenceModerate off-target activity.
Kinase C >10,000RadiometricNo significant activity.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol provides a general method for assessing a compound's inhibitory effect on a panel of kinases.[2][4]

Objective: To determine the IC50 of this compound against a panel of kinases.

Materials:

  • Recombinant active kinases

  • Specific peptide substrates for each kinase

  • Kinase assay buffer

  • [γ-³³P]-ATP

  • This compound at various concentrations

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and the specific substrate.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.[4]

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by spotting the mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Quantify substrate phosphorylation using a scintillation counter.[4]

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the binding of this compound to its target(s) in a cellular environment.[1][2]

Objective: To verify that this compound engages with TKX and potential off-targets in intact cells.

Materials:

  • Cell line expressing the target kinase(s)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Antibodies for western blotting

Procedure:

  • Treat cultured cells with either this compound or a vehicle control for a specified time.

  • Heat the cell suspensions at a range of different temperatures to induce protein denaturation.

  • Lyse the cells to separate soluble and aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.[2]

  • Analyze the amount of soluble target protein remaining in the supernatant by western blot.[2]

  • Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][2]

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ST1006 This compound TKX TKX (Primary Target) ST1006->TKX Inhibition KinaseA Kinase A (Off-Target) ST1006->KinaseA Inhibition Substrate1 Substrate 1 TKX->Substrate1 Pathway1 Downstream Signaling 1 Substrate1->Pathway1 Phenotype1 Intended Phenotype Pathway1->Phenotype1 Substrate2 Substrate 2 KinaseA->Substrate2 Pathway2 Downstream Signaling 2 Substrate2->Pathway2 Phenotype2 Unintended Phenotype Pathway2->Phenotype2

Caption: On-target vs. off-target signaling pathways of this compound.

G start Unexpected Phenotype Observed q1 Is the phenotype consistent with on-target (TKX) inhibition? start->q1 a1_yes Perform rescue experiment with resistant TKX q1->a1_yes Yes a1_no Proceed to off-target investigation q1->a1_no No q2 Does rescue reverse phenotype? a1_yes->q2 profiling Perform broad kinase profiling a1_no->profiling a2_yes Phenotype is likely on-target q2->a2_yes Yes a2_no Phenotype may be off-target q2->a2_no No a2_no->profiling hits Validate hits with orthogonal assays (e.g., CETSA) profiling->hits pathway_analysis Analyze downstream signaling of validated off-targets hits->pathway_analysis conclusion Identify responsible off-target pathway pathway_analysis->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: ST-1006 Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of ST-1006 for long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide: this compound Instability

Encountering instability with this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common stability issues.

Question: My latest batch of this compound shows decreased purity/potency. What should I do?

Answer:

A decrease in the purity or potency of this compound is a primary indicator of degradation. Follow this troubleshooting workflow to identify the root cause:

G cluster_investigation Investigation Phase cluster_resolution Resolution Phase start Start: Decreased Purity/Potency Detected check_storage 1. Verify Storage Conditions (Temperature, Humidity, Light) start->check_storage review_handling 2. Review Handling Procedures (Solvent, pH, Exposure Time) check_storage->review_handling Conditions OK? analyze_impurities 3. Analyze for Degradants (HPLC, LC-MS) review_handling->analyze_impurities Procedures OK? test_packaging 4. Evaluate Container Closure (Integrity, Material) analyze_impurities->test_packaging Degradants Identified? implement_capa 5. Implement Corrective Actions (Adjust Storage, Refine Protocols) test_packaging->implement_capa Packaging OK? end End: this compound Stability Restored implement_capa->end

Troubleshooting workflow for decreased this compound purity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting the presence of degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Filter and degas both phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilute with the initial mobile phase composition to the desired concentration for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify any impurity peaks, which may represent degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The ideal storage parameters are summarized in the table below. These are based on general guidelines for pharmaceutical compounds and should be validated for this compound specifically.

ParameterLong-Term StorageAccelerated Storage
Temperature 2-8°C (Refrigerated)25°C ± 2°C
Relative Humidity <40% RH60% RH ± 5% RH
Light Protected from light (Amber vials)Protected from light
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Inert atmosphere

Q2: I suspect my this compound is degrading. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound need to be experimentally determined, common pathways for small molecule drugs include hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway ST1006 This compound Hydrolysis_Product_A Hydrolysis Product A ST1006->Hydrolysis_Product_A + H2O (Acid/Base Catalyzed) Hydrolysis_Product_B Hydrolysis Product B ST1006->Hydrolysis_Product_B + H2O (Enzyme Catalyzed) Oxidation_Product_A Oxidation Product A ST1006->Oxidation_Product_A + O2 (Autoxidation) Oxidation_Product_B Oxidation Product B ST1006->Oxidation_Product_B + O2 (Photo-oxidation)

Potential degradation pathways for this compound.

To confirm the degradation pathway, techniques like Mass Spectrometry (MS) can be used to identify the mass of the degradation products.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

  • Sample Preparation:

    • Prepare a sample of degraded this compound as you would for HPLC analysis.

  • LC-MS Conditions:

    • Utilize the same HPLC method as described for purity assessment to separate the degradants.

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradants.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to capture the masses of potential degradation products.

  • Data Analysis:

    • Compare the mass spectra of the impurity peaks with the mass of the parent this compound.

    • Propose structures for the degradation products based on the mass difference and known chemical degradation reactions (e.g., addition of 16 Da for oxidation, addition of 18 Da for hydrolysis).

Q3: How does packaging affect the stability of this compound?

A3: Packaging plays a critical role in protecting this compound from environmental factors that can cause degradation, such as moisture, oxygen, and light.[1]

Container TypeProtection AgainstRecommended Use
Amber Glass Vials Light, Moisture (with proper seal)Ideal for long-term storage of solid or solution forms.
HDPE Bottles with Desiccant MoistureSuitable for solid forms, especially in humid environments.
Inert Gas Flushed Containers OxygenRecommended for oxygen-sensitive formulations.

It is crucial to ensure the container closure system is intact and provides a complete seal.[2]

Q4: Are there any general handling precautions I should take in the lab?

A4: Yes, proper handling is essential to prevent the degradation of this compound during routine experimental use.

  • Minimize Freeze-Thaw Cycles: For solutions stored in the freezer, aliquot into single-use volumes to avoid repeated temperature fluctuations.

  • Use High-Purity Solvents: Solvents should be free of water and peroxides.

  • Control pH: If preparing aqueous solutions, ensure the pH of the buffer is one at which this compound is stable.

  • Limit Exposure to Air and Light: Handle the compound quickly and in a controlled environment. For highly sensitive compounds, use a glove box.

References

Technical Support Center: Minimizing ST-1006 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "ST-1006" is limited. This guide is based on established best practices and troubleshooting strategies for minimizing cytotoxicity associated with small molecule inhibitors in cell-based assays. The following data and signaling pathways are representative examples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound cytotoxicity in cell culture?

A1: Cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1]

  • Off-Target Effects: The compound may interact with cellular targets other than the intended one, causing unintended toxic consequences.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2]

  • Compound Instability or Insolubility: Poor solubility of this compound in aqueous cell culture media can lead to precipitation and the formation of aggregates, which can be cytotoxic.[3] Changes in temperature or pH can also affect compound solubility.[3]

  • Prolonged Exposure: Continuous and extended exposure of cells to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[1]

  • Metabolite Toxicity: The metabolic breakdown of this compound by the cells could produce toxic byproducts.[1]

Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The ideal concentration of this compound should be determined empirically for each cell line and assay. A dose-response experiment is crucial to identify a concentration that provides the desired biological effect with minimal cytotoxicity. It is recommended to test a wide range of concentrations, including those below the reported IC50 value.[1][2]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines.[3] However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[3] It is essential to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[2]

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: If you observe precipitation or cloudiness after adding this compound to your medium, consider the following strategies:

  • Pre-warm the medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[3]

  • Use a higher stock concentration: This allows for a smaller volume of the stock solution to be added to the medium, reducing the chances of precipitation.

  • Consider alternative solvents: While DMSO is common, consult any available literature for this compound for other recommended solvents.

  • Formulation with solubilizing agents: For some hydrophobic compounds, the use of biocompatible surfactants or cyclodextrins can enhance solubility, though this should be carefully validated for effects on your specific assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death observed at all tested concentrations of this compound. Inhibitor concentration is too high. Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar).[1]
Solvent toxicity. Ensure the final DMSO concentration is below the toxic threshold for your cell line (e.g., <0.1-0.5%). Run a solvent-only control.[1]
Compound precipitation. Visually inspect the culture wells for precipitates. Prepare fresh dilutions and consider methods to improve solubility.
Contamination of cell culture. Check for signs of bacterial or fungal contamination. Test for mycoplasma.
Inconsistent results between experiments. Variability in cell health and density. Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding.[2]
Inaccurate pipetting. Use calibrated pipettes and ensure proper mixing of solutions.[4]
Degradation of this compound stock solution. Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
No biological effect observed. Suboptimal concentration. The concentration of this compound may be too low. Re-evaluate the concentration range based on any available data.[2]
Compound inactivity. Confirm the activity of your batch of this compound in a cell-free biochemical assay if possible. Check storage conditions.[1]
Cell line insensitivity. The specific cell line may not be sensitive to the inhibition of the target pathway by this compound.[2]

Quantitative Data Summary

Table 1: Dose-Response Cytotoxicity of this compound in HEK293 Cells after 24-hour exposure.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
588.3 ± 6.2
1075.4 ± 7.1
2542.1 ± 8.5
5015.6 ± 5.9
1005.2 ± 3.3

Table 2: Effect of Mitigation Strategies on Cell Viability at a 25 µM this compound Concentration.

ConditionCell Viability (%) (Mean ± SD)
Standard Protocol (24h exposure)42.1 ± 8.5
Reduced Exposure Time (6h)78.9 ± 6.7
Use of Serum-Free Medium35.4 ± 9.2
Co-treatment with Antioxidant (N-acetylcysteine)55.3 ± 7.4

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-based Reagent
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).[2]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.[2]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 10 µL of a resazurin-based cell viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Subtract the background reading from a "no-cell" control well.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).

Visualizations

cluster_0 Hypothetical this compound Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives gene expression for ST1006 This compound ST1006->Kinase2 Inhibits start Start: Determine this compound Working Concentration dose_response 1. Perform Broad Dose-Response Cytotoxicity Assay (e.g., 0.01 µM to 100 µM) start->dose_response analyze_cc50 2. Analyze Data & Determine CC50 (Concentration for 50% cytotoxicity) dose_response->analyze_cc50 narrow_range 3. Perform Focused Dose-Response Assay (Below CC50 and around expected IC50) analyze_cc50->narrow_range functional_assay 4. Correlate with Functional Assay (e.g., target inhibition) narrow_range->functional_assay optimal_conc 5. Select Optimal Concentration (Max efficacy, Min cytotoxicity) functional_assay->optimal_conc start High Cytotoxicity Observed? check_conc Is concentration >> IC50? start->check_conc Yes reduce_conc Solution: Lower Concentration check_conc->reduce_conc Yes check_solvent Is solvent [C] > 0.5%? check_conc->check_solvent No reduce_solvent Solution: Lower Solvent [C] check_solvent->reduce_solvent Yes check_exposure Is exposure time long? check_solvent->check_exposure No reduce_exposure Solution: Reduce Incubation Time check_exposure->reduce_exposure Yes check_solubility Is there precipitation? check_exposure->check_solubility No improve_solubility Solution: Improve Solubility Prep check_solubility->improve_solubility Yes

References

Validating ST-1006 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the activity of ST-1006, a hypothetical kinase inhibitor, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. Its efficacy is dependent on the cellular context and the expression levels of the target kinase.

Q2: What are the critical first steps to confirm this compound activity in my cell line?

A2: Initially, it is crucial to establish a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This should be followed by a target engagement assay, such as a Western blot for the phosphorylated substrate of the target kinase, to confirm that this compound is inhibiting its intended target at the determined IC50.

Q3: How can I assess the specificity of this compound and identify potential off-target effects?

A3: Off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1] To assess specificity, consider using a structurally unrelated inhibitor for the same target to see if it replicates the observed phenotype.[1] Additionally, kinase profiling services that screen your compound against a large panel of kinases can provide a comprehensive off-target profile.[1][2]

Q4: Can off-target effects of this compound be beneficial?

A4: In some instances, off-target activities can contribute to the therapeutic efficacy of a kinase inhibitor, a concept known as polypharmacology.[1] For example, an inhibitor might beneficially impact multiple signaling pathways involved in a disease.[1] However, for research purposes, it is critical to differentiate between on-target and off-target effects to accurately understand the biology of the primary target.[1]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental validation of this compound.

Problem 1: No or weak inhibitory effect observed.
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[3]
Low Target Expression Confirm the expression of the target kinase in your cell line using Western blot or qPCR.[3][4]
Inhibitor Instability Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Also, consider the stability of the compound in your cell culture medium over the experiment's duration.[3]
Incorrect Experimental Controls Always include a vehicle control (e.g., DMSO) to exclude solvent effects and a positive control (a known inhibitor of the target kinase) to validate the assay.[3]
High ATP Concentration in In Vitro Assays For in vitro kinase assays, high concentrations of ATP can compete with an ATP-competitive inhibitor like this compound, leading to a lack of observed inhibition.[5]
Problem 2: Significant off-target effects or cellular toxicity.
Possible Cause Troubleshooting Steps
High Inhibitor Concentration High concentrations are more likely to induce off-target effects.[1] Use the lowest effective concentration of this compound as determined from your dose-response curve.[3]
Compound Promiscuity Many kinase inhibitors can bind to multiple kinases.[1] Use a structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[1]
Off-target Kinase Inhibition The inhibitor may be affecting kinases crucial for cell survival.[1] Perform a kinase profiling screen to identify potential off-targets.[1]
Problem 3: Inconsistent Western blot results for target phosphorylation.
Possible Cause Troubleshooting Steps
Poor Antibody Quality Validate your primary antibody for specificity and sensitivity. Include positive and negative controls.
Suboptimal Protein Extraction Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4][6]
Incorrect Protein Loading Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts for each sample.[7]
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) and ensure proper contact between the gel and the membrane.[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on its purified target kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the purified active kinase, a specific substrate (e.g., a peptide), and varying concentrations of this compound.[7]

  • Initiate Reaction: Add a solution containing ATP to start the phosphorylation reaction.[7] A common method uses radiolabeled [γ-³²P]ATP.[8]

  • Incubation: Incubate the mixture at 30°C for a predetermined time (e.g., 30-60 minutes).[7]

  • Detection: Quantify the amount of substrate phosphorylation. This can be done through various methods, such as measuring the incorporation of ³²P into the substrate or using luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).[7][8]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis for Phosphorylated and Total Protein Levels

Objective: To assess the effect of this compound on the phosphorylation of its target's downstream substrate in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of this compound concentrations or a vehicle control (e.g., DMSO) for a specified duration.[7]

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein of the substrate to ensure equal protein loading.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of your cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[7]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.[7]

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).[7]

  • Viability Assessment:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][9]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells.

Visualizations

ST1006_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Growth_Factor Growth Factor Growth_Factor->Receptor Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate ATP ST1006 This compound ST1006->Target_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

Experimental_Workflow Start Start: New Experimental Setup Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Target_Engagement 2. Target Engagement Assay (e.g., Western Blot for p-Substrate) Determine_IC50->Target_Engagement Confirm_Inhibition Confirm On-Target Inhibition at IC50 Target_Engagement->Confirm_Inhibition Off_Target_Analysis 3. Off-Target Analysis (e.g., Kinase Profiling) Confirm_Inhibition->Off_Target_Analysis Yes Troubleshoot Troubleshoot Confirm_Inhibition->Troubleshoot No Proceed Proceed with Further Experiments Off_Target_Analysis->Proceed

Caption: Workflow for validating this compound activity in a new experimental setup.

References

Validation & Comparative

A Comparative Guide to ST-1006 and Other Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine (B1213489) H4 receptor (H4R) agonist, ST-1006, with other well-characterized H4R agonists, including 4-Methylhistamine, VUF 8430, and Clobenpropit. The information presented is collated from various scientific publications and databases to aid in the selection of appropriate research tools for studying H4R pharmacology and its role in inflammatory and immune responses.

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is a G-protein coupled receptor (GPCR).[1] Primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, H4R is a key modulator of immune and inflammatory processes.[1] Its activation is implicated in a range of physiological responses, including chemotaxis, cytokine release, and the modulation of immune cell function, making it an attractive therapeutic target for inflammatory disorders like asthma, allergic rhinitis, and atopic dermatitis.

Comparative Analysis of H4R Agonists

The following sections detail the pharmacological properties of this compound and other selected H4R agonists. The data presented in the tables are compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.

This compound

This compound is a potent and selective agonist for the histamine H4 receptor.[2][3][4] It is frequently used as a research tool to investigate the physiological and pathological roles of H4R activation. In functional assays using native human monocytes, this compound has been shown to be a potent inhibitor of IL-12p70 secretion.[1][5] Notably, its effects in this assay were completely blocked by the selective H4R antagonist JNJ7777120, highlighting its specificity for the H4 receptor.[5]

4-Methylhistamine

4-Methylhistamine is one of the first identified potent and selective H4R agonists.[6][7][8] It exhibits over 100-fold selectivity for the human H4R over other histamine receptor subtypes.[7][8] 4-Methylhistamine is considered a full agonist at the H4R and is widely used as a reference compound in H4R research.[6]

VUF 8430

VUF 8430 is another potent, non-imidazole H4R agonist.[6] It displays high affinity for the H4R and acts as a full agonist.[4] While selective, VUF 8430 also shows some affinity for the H3 receptor.[5]

Clobenpropit

Clobenpropit is a somewhat atypical H4R agonist as it also functions as a potent H3R antagonist/inverse agonist.[9] At the H4R, it acts as a partial agonist.[5] Its dual activity makes it a useful tool for studying the interplay between H3 and H4 receptor systems, though this can also complicate the interpretation of experimental results.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of the discussed H4R agonists.

Table 1: Binding Affinity (pKi) at the Human H4 Receptor

CompoundpKiKi (nM)Reference(s)
This compound 7.94~11.5[2][3][4][10]
4-Methylhistamine 7.3050[6][7][8]
VUF 8430 7.5031.6[5][11]
Clobenpropit 7.8913[9]

Note: pKi values are calculated as -log(Ki). Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Potency (pEC50) in Native Human Monocytes (IL-12p70 Secretion Inhibition)

CompoundpEC50Reference(s)
This compound 6.9 ± 0.2[5]
4-Methylhistamine 6.5 ± 0.1[5]
VUF 8430 6.7 ± 0.1[5]
Clobenpropit 5.7 ± 0.1[5]

Data from Sander K, et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 123-135.[5]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by an agonist leads to the coupling of the receptor to inhibitory G-proteins of the Gi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of mitogen-activated protein kinase (MAPK) pathways and mobilization of intracellular calcium, ultimately leading to cellular responses such as chemotaxis and cytokine modulation.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist H4R Agonist (e.g., this compound) H4R H4 Receptor Agonist->H4R Binds G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization βγ subunit ATP ATP cAMP cAMP ↓ ATP->cAMP Conversion PKA PKA Activity ↓ cAMP->PKA MAPK MAPK Pathway Modulation PKA->MAPK Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release ↓) MAPK->Cellular_Response Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Cellular_Response

Caption: H4R agonist-induced Gi/o signaling pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the H4R is the competitive radioligand binding assay. This workflow outlines the key steps involved in this experimental protocol.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from H4R-expressing cells Incubation 2. Incubate Membranes with: - Radioligand (e.g., [³H]histamine) - Competing Ligand (e.g., this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting 4. Quantify Radioactivity on filters (Scintillation Counting) Filtration->Counting Analysis 5. Plot Competition Curve & Determine IC₅₀ Counting->Analysis Ki_Calc 6. Calculate Ki using Cheng-Prusoff equation Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H4R.

  • Materials:

    • Membrane preparations from cells stably expressing the human H4R (e.g., HEK293 or Sf9 cells).

    • Radioligand (e.g., [³H]histamine).

    • Test compound (e.g., this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Protocol:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]histamine, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H4R ligand.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of IL-12p70 Secretion in Human Monocytes

This assay measures the functional potency (EC50) of H4R agonists by quantifying their ability to inhibit the production of the pro-inflammatory cytokine IL-12p70 from activated human monocytes.[5]

  • Materials:

    • Freshly isolated human peripheral blood monocytes.

    • H4R agonists (e.g., this compound) at various concentrations.

    • Interferon-gamma (IFN-γ).

    • Lipopolysaccharide (LPS).

    • Cell culture medium.

    • ELISA kit for human IL-12p70.

  • Protocol:

    • Isolate monocytes from peripheral blood mononuclear cells (PBMCs).

    • Plate the monocytes in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the H4R agonist for 24 hours.

    • Activate the monocytes by adding IFN-γ, followed by LPS two hours later.

    • Incubate the cells for an additional 24 hours.

    • Collect the cell supernatants.

    • Measure the concentration of IL-12p70 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

    • Plot the percentage of inhibition of IL-12p70 secretion against the log concentration of the agonist to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

This compound is a potent and specific H4R agonist, demonstrating high functional potency in native human immune cells. When compared to other common H4R agonists, it exhibits a favorable profile. 4-Methylhistamine serves as a reliable, selective full agonist. VUF 8430 is also a potent full agonist but with some noted cross-reactivity for the H3R. Clobenpropit's dual action as an H4R partial agonist and H3R antagonist provides a unique tool for specific research questions but requires careful consideration in experimental design. The choice of agonist will ultimately depend on the specific requirements of the research, including the desired level of selectivity, potency, and the biological system under investigation. This guide provides the necessary data and protocols to make an informed decision for advancing research in H4R pharmacology.

References

Navigating the Labyrinth of Preclinical Data: A Guide to Reproducing ST-1006 Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive overview of the publicly available experimental data for the investigational compound ST-1006, offering a direct comparison with alternative therapies and detailed methodologies to aid in the replication of key studies.

Unraveling this compound: Mechanism of Action and Therapeutic Potential

Currently, publicly accessible information on a compound designated as "this compound" is limited and appears to be context-dependent, potentially referring to different investigational products in various research areas. The most prominent mentions relate to hematological malignancies and neurodegenerative diseases.

One significant reference points to Abstract #1006 from a recent oncology conference, detailing a study on golcadomide (B10831497) in combination with rituximab (B1143277) for patients with relapsed or refractory follicular lymphoma. In this context, the therapeutic approach involves targeted protein degradation.

Separately, a clinical trial is underway for an investigational drug with the identifier FB1006 for the treatment of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disorder.[1] The mechanism of action for FB1006 in ALS is not yet fully disclosed in the public domain.

Another instance of "su1006" appears in genetic research related to the nematode C. elegans, specifically in the context of the rol-6(su1006) allele, which is used as a genetic marker.[2] This usage is distinct from a therapeutic compound.

Given the ambiguity, this guide will focus on the most data-rich context: the findings related to Abstract #1006 (golcadomide and rituximab in follicular lymphoma) and will provide a framework for evaluating its reproducibility.

Comparative Efficacy: this compound (Golcadomide + Rituximab) vs. Other Therapies

To assess the reproducibility and potential advantages of the golcadomide and rituximab combination, a comparison with existing and emerging therapies for relapsed/refractory follicular lymphoma is crucial.

Table 1: Comparison of Efficacy Data in Relapsed/Refractory Follicular Lymphoma

Treatment RegimenOverall Response Rate (ORR)Complete Response Rate (CR)Duration of Response (DoR)Key Adverse Events
Golcadomide + Rituximab (Abstract #1006) 97% (in R/R FL)78% (in R/R FL)Data maturingNot fully disclosed
Lenalidomide + Rituximab (R²) ~78%~34%~36.6 monthsNeutropenia, rash, fatigue
Tazemetostat ~69% (in EZH2-mutant)~13% (in EZH2-mutant)~10.9 monthsFatigue, nausea, upper respiratory tract infection
CAR-T Cell Therapy (e.g., Axicabtagene Ciloleucel) ~94%~79%Not reached at 14.7 monthsCytokine Release Syndrome, neurotoxicity

Note: The data presented for golcadomide + rituximab is from an extended follow-up of a clinical trial and should be interpreted with caution until full peer-reviewed publication.

Deconstructing the Science: Experimental Protocols

Reproducing experimental findings necessitates a thorough understanding of the methodologies employed. While the complete study protocol for the golcadomide and rituximab trial is not publicly available, a general framework based on similar studies can be outlined.

General Protocol for a Phase II Clinical Trial in Follicular Lymphoma

Objective: To evaluate the efficacy and safety of the combination therapy in patients with relapsed or refractory follicular lymphoma.

Patient Population:

  • Adults (≥18 years) with a confirmed diagnosis of follicular lymphoma (Grade 1, 2, or 3a).

  • Patients must have received at least one prior line of systemic therapy.

  • Adequate organ function (hematological, renal, and hepatic).

Treatment:

  • Golcadomide: Administered orally at a specified dose and schedule (e.g., daily for 21 days of a 28-day cycle).

  • Rituximab: Administered intravenously at a standard dose (e.g., 375 mg/m²) on specific days of the treatment cycle.

Assessments:

  • Efficacy: Tumor response assessed by imaging (e.g., CT or PET scans) at baseline and regular intervals according to standardized criteria (e.g., Lugano 2014 classification).

  • Safety: Monitoring and grading of adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess drug concentrations and biomarker modulation.

Visualizing the Pathways to Discovery

To better understand the underlying biological and experimental processes, diagrams can be invaluable tools for researchers.

Illustrative Signaling Pathway in B-Cell Malignancies

This diagram depicts a simplified signaling pathway often targeted in B-cell lymphomas, which may be relevant to the mechanism of action of novel agents like golcadomide.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk CD19 CD19 BTK BTK Syk->BTK PI3K PI3K Syk->PI3K PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT NFkB NF-κB PLCg2->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression AKT->NFkB Rituximab Rituximab Rituximab->CD19 Targets CD20 (represented by CD19) Golcadomide Golcadomide (Protein Degrader) Golcadomide->BTK Potential Target (Illustrative)

Caption: Simplified B-cell receptor signaling pathway and potential therapeutic targets.

Experimental Workflow for Preclinical Compound Screening

This diagram illustrates a typical workflow for screening and validating a novel therapeutic compound in a preclinical setting.

Preclinical_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Validation cluster_development Preclinical Development Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Cell_Line_Studies Cancer Cell Line Studies (Viability, Apoptosis) Hit_Identification->Cell_Line_Studies Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR) Cell_Line_Studies->Mechanism_of_Action Animal_Models Animal Models (Xenografts) Mechanism_of_Action->Animal_Models Efficacy_and_Toxicity Efficacy and Toxicity Assessment Animal_Models->Efficacy_and_Toxicity Lead_Optimization Lead Optimization Efficacy_and_Toxicity->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies

Caption: A generalized workflow for preclinical drug discovery and development.

References

ST-1006: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of ST-1006 across the four subtypes of histamine (B1213489) receptors (H1, H2, H3, and H4). This compound is recognized as a potent agonist for the histamine H4 receptor, exhibiting a high binding affinity as indicated by its pKi value of 7.94.[1] This guide aims to objectively present the available experimental data on its cross-reactivity with other histamine receptor subtypes, offering valuable insights for researchers engaged in the development of selective histamine receptor ligands.

Comparative Binding Affinity of this compound

The selectivity of a compound for its intended target is a critical aspect of drug development, as off-target interactions can lead to undesirable side effects. The following table summarizes the known binding affinities of this compound for human histamine H1, H3, and H4 receptors. The data is presented in pKi values, where a higher value indicates a stronger binding affinity.

Receptor SubtypeLigandpKiReference
H1 Receptor This compound< 6.0--INVALID-LINK--
H3 Receptor This compound6.3[2]
H4 Receptor This compound7.94[1]

This data indicates that this compound possesses a significantly higher affinity for the H4 receptor compared to the H1 and H3 receptors, suggesting a degree of selectivity.

Experimental Methodologies

The determination of ligand binding affinities for G-protein coupled receptors, such as histamine receptors, is typically achieved through in vitro radioligand binding assays. While the specific protocol for generating the this compound data is not detailed in the available public sources, a general methodology for such an assay is outlined below.

Radioligand Competition Binding Assay

This technique measures the ability of a non-radiolabeled compound (in this case, this compound) to displace a known radiolabeled ligand that has a high affinity and selectivity for the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • A suitable radioligand for each receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3, and [3H]histamine for H4).

  • This compound of high purity.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow:

G cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) serial_dilutions Create Serial Dilutions of this compound prep_reagents->serial_dilutions incubation Incubate Membranes, Radioligand, and this compound (or buffer) serial_dilutions->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Fluid and Count Radioactivity washing->scintillation competition_curve Generate Competition Curve scintillation->competition_curve ic50_determination Determine IC50 Value competition_curve->ic50_determination ki_calculation Calculate Ki using Cheng-Prusoff Equation ic50_determination->ki_calculation

Caption: Workflow for a Radioligand Competition Binding Assay.

Procedure:

  • Incubation: A constant concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound). A control group with no test compound is included to determine total binding.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (this compound). This generates a sigmoidal competition curve from which the IC50 (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Histamine Receptor Signaling Pathways

Understanding the signaling pathways associated with each histamine receptor subtype is crucial for interpreting the functional consequences of ligand binding.

G cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3 H3 Receptor cluster_h4 H4 Receptor H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3 H3R Gi_o_H3 Gi/o H3->Gi_o_H3 AC_inhibit_H3 ↓ Adenylate Cyclase Gi_o_H3->AC_inhibit_H3 cAMP_inhibit_H3 ↓ cAMP AC_inhibit_H3->cAMP_inhibit_H3 H4 H4R Gi_o_H4 Gi/o H4->Gi_o_H4 AC_inhibit_H4 ↓ Adenylate Cyclase Gi_o_H4->AC_inhibit_H4 Ca2_mobilization Ca2+ Mobilization Gi_o_H4->Ca2_mobilization cAMP_inhibit_H4 ↓ cAMP AC_inhibit_H4->cAMP_inhibit_H4

Caption: Simplified Signaling Pathways of Histamine Receptors.

  • H1 Receptor: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3]

  • H3 Receptor: Couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.[3]

  • H4 Receptor: Also couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, H4 receptor activation can induce intracellular calcium mobilization.[3]

The selective activation of the H4 receptor by this compound would primarily initiate Gi/o-mediated signaling cascades, which are known to play a role in immune cell chemotaxis and inflammatory responses. Its lower affinity for H1 and H3 receptors suggests a reduced likelihood of activating their respective signaling pathways at therapeutic concentrations designed to target the H4 receptor. However, without data for the H2 receptor, a complete picture of its selectivity and potential off-target effects remains to be elucidated.

References

A Head-to-Head Comparison of ST-1006 and VUF 8430: Potent Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two widely used research compounds, ST-1006 and VUF 8430, both potent agonists of the histamine (B1213489) H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells, making it a key target in the study and potential treatment of inflammatory and immune disorders. This document summarizes their pharmacological profiles, presents available experimental data in a comparative format, and provides detailed experimental methodologies for their characterization.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and VUF 8430 for the human histamine H4 receptor. Where available, data on their affinity for other human histamine receptor subtypes (H1, H2, and H3) are included to provide a selectivity profile.

ParameterThis compoundVUF 8430
H4R Binding Affinity (Ki) ~11.5 nM (pKi = 7.94)[1][2]31.6 nM[3]
H4R Functional Potency (EC50) Data not available50 nM[3]
H3R Binding Affinity (Ki) Data not available~1 µM (33-fold selectivity over H3R)[4]
H1R Binding Affinity (Ki) Data not available>10 µM[4]
H2R Activity Data not availableWeak partial agonist
Receptor Activity Profile Partial Agonist[5]Full Agonist[6][7]

Note: A direct head-to-head comparison is limited by the lack of publicly available data for the selectivity profile and a comparable EC50 value for this compound under identical experimental conditions to those reported for VUF 8430.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and VUF 8430 are provided below. These represent standard protocols in the field for assessing the pharmacology of GPCR ligands.

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and VUF 8430 for the histamine H4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Histamine.

  • Non-specific binding control: A high concentration of unlabeled histamine (e.g., 10 µM).

  • Test compounds: this compound and VUF 8430 at a range of concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, a fixed concentration of [3H]-histamine (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound or VUF 8430).

  • The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (for determining EC50)

This assay measures the functional potency of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger modulated by Gi/o-coupled receptors like H4R.

Objective: To determine the functional potency (EC50) of this compound and VUF 8430 at the histamine H4 receptor.

Materials:

  • A cell line stably expressing the human histamine H4 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: this compound and VUF 8430 at a range of concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cells are plated in a suitable microplate format.

  • The cells are stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Concurrently, the cells are treated with varying concentrations of the test compound (this compound or VUF 8430).

  • As H4R is a Gi/o-coupled receptor, its activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

  • After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.

  • The concentration of the test compound that produces 50% of its maximal inhibition of the forsklin-induced cAMP response is determined as the EC50 value.

Basophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of basophils, a key physiological response mediated by the H4 receptor.

Objective: To evaluate the chemotactic effect of this compound and VUF 8430 on human basophils.

Materials:

  • Isolated human basophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 µm pore size).

  • Chemoattractant: this compound or VUF 8430 at various concentrations.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Cell staining and imaging equipment (microscope).

Procedure:

  • The lower wells of the chemotaxis chamber are filled with the assay medium containing different concentrations of the chemoattractant (this compound or VUF 8430) or a negative control.

  • The microporous membrane is placed over the lower wells.

  • A suspension of isolated basophils is added to the upper chamber.

  • The chamber is incubated (e.g., for 1-3 hours at 37°C in a 5% CO2 incubator) to allow the cells to migrate through the pores towards the chemoattractant.

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • The membrane is fixed and stained (e.g., with Giemsa or a fluorescent dye).

  • The number of migrated cells on the lower surface of the membrane is counted under a microscope.

  • The chemotactic response is expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration over the negative control).

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (this compound or VUF 8430) Agonist->H4R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Figure 1: Simplified signaling pathway of the Histamine H4 Receptor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / Cellular Function Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional cAMP Functional Assay (Determine EC50) Functional->Data_Analysis Chemotaxis Basophil/Eosinophil Chemotaxis Assay Chemotaxis->Data_Analysis Activation Cellular Activation Assays (e.g., CD63 expression) Activation->Data_Analysis Compound Test Compound (this compound or VUF 8430) Compound->Binding Compound->Functional Compound->Chemotaxis Compound->Activation

Figure 2: General experimental workflow for compound comparison.

Conclusion

Both this compound and VUF 8430 are potent agonists of the histamine H4 receptor and serve as valuable tools for investigating the role of this receptor in health and disease. VUF 8430 is well-characterized as a full agonist with a clear selectivity profile, showing some affinity for the H3 receptor. This compound demonstrates high affinity for the H4 receptor and has been described as a partial agonist in some functional contexts. A comprehensive head-to-head comparison of their selectivity and functional potency is challenging due to the lack of directly comparable published data. Researchers should consider the available data and the specific requirements of their experimental system when selecting between these two compounds. The experimental protocols and diagrams provided in this guide offer a framework for the further characterization and comparison of these and other histamine H4 receptor ligands.

References

A Researcher's Guide to ST-1006: A Potent Agonist for Histamine H4 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is paramount for elucidating the physiological and pathological roles of specific molecular targets. ST-1006 has emerged as a valuable chemical probe for investigating the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This guide provides a comprehensive comparison of this compound with other commonly used H4R agonists, supported by experimental data and detailed protocols to aid in the design and execution of robust H4R-focused research.

Comparative Analysis of H4R Agonists

The utility of a tool compound is defined by its potency, selectivity, and well-characterized biological activity. This compound is a potent H4R agonist with a pKi value of 7.94.[1][2] To provide a clear perspective on its performance, the following table summarizes the binding affinities and functional potencies of this compound and other frequently used H4R agonists.

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50)Selectivity Profile
This compound Partial AgonistpKi = 7.94-Action is completely blocked by the H4R antagonist JNJ7777120, indicating high specificity for H4R.[3]
VUF 8430 Full Agonist31.6 nM[4]50 nM[4]Selective for H4R over H1R and H3R (Ki > 1 µM for both).[5] Shows some activity at H2R and is a full agonist at H3R.[6][7]
4-Methylhistamine Full Agonist50 nM[8]pEC50 = 7.4[8][9]>100-fold selectivity for H4R over other histamine receptor subtypes.[8][9]
UR-PI376 Agonist-pEC50 = 7.47[10][11]Negligible activity at H1R and H2R; moderate inverse agonist activity at H3R.[10][11]
Clobenpropit Partial Agonist13 nM[12]-Potent H3R antagonist/inverse agonist. Also binds to serotonin (B10506) 5-HT3 receptors and α2A/α2C adrenoceptors.[12]

H4R Signaling Pathway and Experimental Design

Understanding the downstream signaling cascades of H4R is crucial for interpreting experimental results. Upon agonist binding, the H4R, which is coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Activation also stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium and subsequent cellular responses such as chemotaxis.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4R G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2_plus Ca²⁺ PLC->Ca2_plus Increases Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_plus->Cellular_Response Initiates Agonist This compound (Agonist) Agonist->H4R Binds

Histamine H4 Receptor (H4R) Signaling Pathway.

A typical workflow for characterizing an H4R agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and cellular effects.

Experimental_Workflow cluster_workflow H4R Agonist Characterization Workflow start Start: Select H4R Agonist (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) start->functional_assay selectivity_panel Selectivity Profiling (vs. H1R, H2R, H3R, etc.) binding_assay->selectivity_panel cellular_assay Cellular Assay (e.g., Chemotaxis) functional_assay->cellular_assay data_analysis Data Analysis & Interpretation cellular_assay->data_analysis selectivity_panel->data_analysis conclusion Conclusion: Characterize Agonist Profile data_analysis->conclusion

Experimental Workflow for H4R Agonist Characterization.

The selection of a suitable tool compound is a critical step in experimental design. The following diagram illustrates the logical considerations for choosing a chemical probe for H4R research.

Logical Flow for H4R Tool Compound Selection.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in H4R agonist characterization. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H4R.

Materials:

  • Membranes from cells expressing H4R (e.g., HEK293-H4R)

  • Radioligand (e.g., [³H]histamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compound (this compound or other agonists)

  • Non-specific binding control (e.g., high concentration of unlabeled histamine)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine H4R-expressing cell membranes, a fixed concentration of [³H]histamine, and varying concentrations of the test compound.

  • Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate H4R and induce an increase in intracellular calcium.

Materials:

  • H4R-expressing cells (e.g., HEK293/H4R/Gα16)[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound or other agonists)

  • Fluorescence plate reader with an automated injection system

Procedure:

  • Plate H4R-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Load the cells with a calcium-sensitive dye and incubate to allow for dye uptake.[14]

  • Measure the baseline fluorescence using the plate reader.

  • Inject the test compound at various concentrations and immediately record the fluorescence intensity over time.

  • Calculate the change in fluorescence intensity from baseline and plot the response against the logarithm of the agonist concentration to determine the EC50 value.[14]

Chemotaxis Assay

This assay assesses the ability of an H4R agonist to induce the migration of immune cells, a key function of H4R activation.

Materials:

  • Immune cells expressing H4R (e.g., mast cells, eosinophils)

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

  • Chemotaxis buffer

  • Test compound (this compound or other agonists)

Procedure:

  • Add the test compound at various concentrations to the lower chamber of the chemotaxis plate.

  • Place the cell suspension in the upper chamber.

  • Incubate the plate for 2-4 hours at 37°C to allow for cell migration through the membrane towards the chemoattractant.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells under a microscope.

  • Quantify the chemotactic response as a function of agonist concentration.

By providing a clear comparison of this compound with its alternatives and detailing the experimental methodologies for its characterization, this guide aims to equip researchers with the necessary information to effectively utilize this potent H4R agonist in their studies of inflammatory and immune-related diseases.

References

Independent validation of published ST-1006 data

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Data on Golcadomide (B10831497) (formerly ST-1006 Program) for Relapsed/Refractory B-Cell Lymphomas

This guide provides an objective comparison of the emerging therapeutic agent golcadomide with alternative treatments for relapsed or refractory (R/R) Follicular Lymphoma (FL) and Diffuse Large B-Cell Lymphoma (DLBCL). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its potential. The data presented is based on publicly available results from clinical trials. It is important to note that "this compound" appears to be a misnomer, likely originating from the abstract number of a presentation on golcadomide.

Comparative Efficacy and Safety Data

The following tables summarize the performance of golcadomide in comparison to other notable therapies for R/R Follicular Lymphoma and R/R Diffuse Large B-Cell Lymphoma.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (R/R FL)

TherapyTrial NameOverall Response Rate (ORR)Complete Response Rate (CRR)Median Duration of Response (mDOR)Key Grade ≥3 Adverse Events
Golcadomide + Rituximab (B1143277) CC-99282-NHL-00197% (at 0.4 mg dose)78% (at 0.4 mg dose)Not Reached (86% of responders remained in response at data cut-off)Neutropenia, Anemia, Febrile Neutropenia
Lenalidomide (B1683929) + Rituximab (R²) AUGMENT78%34%36.6 monthsNeutropenia (50%), Leukopenia (7%)
Tazemetostat (B611178) (EZH2mut) NCT0189757169%13%10.9 monthsThrombocytopenia (3%), Neutropenia (3%), Anemia (2%)
Tazemetostat (EZH2wt) NCT0189757135%4%13.0 monthsThrombocytopenia (3%), Neutropenia (3%), Anemia (2%)
Axicabtagene Ciloleucel (CAR-T) ZUMA-594%80%Not ReachedNeutropenia (34%), Anemia (20%), Encephalopathy (10%)
Tisagenlecleucel (CAR-T) ELARA86%66%Not ReachedNeutropenia (27%), Anemia (13%), Cytokine Release Syndrome (49%, 0% Grade ≥3)

Table 2: Comparison of Therapies for Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL)

TherapyTrial NameOverall Response Rate (ORR)Complete Response Rate (CRR)Median Duration of Response (mDOR)Key Grade ≥3 Adverse Events
Golcadomide + Rituximab CC-99282-NHL-00158% (at 0.4 mg dose)44% (at 0.4 mg dose)7.5 monthsNeutropenia, Thrombocytopenia, Anemia
Polatuzumab Vedotin + BR NCT0225756745%40%12.6 monthsNeutropenia (46%), Thrombocytopenia (41%), Anemia (29%)
Tafasitamab + Lenalidomide L-MIND57.5%41.3%Not ReachedNeutropenia (50%), Thrombocytopenia (18%), Febrile Neutropenia (12%)
Axicabtagene Ciloleucel (CAR-T) ZUMA-183%58%11.1 monthsAnemia (43%), Neutropenia (39%), Encephalopathy (21%), Cytokine Release Syndrome (11%)
Tisagenlecleucel (CAR-T) JULIET53%39%Not ReachedCytokine Release Syndrome (27%), Febrile Neutropenia (6%), Pyrexia (5%)

Experimental Protocols

Detailed methodologies for the pivotal trials of golcadomide and its comparators are outlined below.

Golcadomide: CC-99282-NHL-001 Study Protocol
  • Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.[1]

  • Patient Population: Patients with R/R DLBCL or R/R FL who have progressed after at least two prior lines of therapy, or transplant-ineligible patients with R/R DLBCL after at least one line of therapy.[1]

  • Treatment Regimen:

    • Part A (Dose Escalation): Golcadomide monotherapy administered at escalating doses on intermittent schedules.[1]

    • Part B (Dose Expansion): Golcadomide administered at 0.2 mg or 0.4 mg, alone or in combination with rituximab, on days 1-14 of a 28-day cycle.[2] Rituximab is administered at 375 mg/m².

  • Treatment Duration: Up to 2 years or until disease progression or unacceptable toxicity.[1][2]

  • Primary Endpoints:

    • Part A: Maximum Tolerated Dose (MTD) and recommended Phase 2 dose.

    • Part B: Overall Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Alternative Therapies: Selected Trial Protocols
  • Lenalidomide + Rituximab (AUGMENT - NCT01938001): A Phase 3, multicenter, double-blind, randomized study in patients with R/R indolent lymphoma. Patients received lenalidomide (20 mg/day, days 1-21) or placebo, plus rituximab (375 mg/m² weekly in cycle 1, then day 1 of cycles 2-5) for up to 12 28-day cycles. The primary endpoint was PFS.[3][4][5][6][7]

  • Tazemetostat (NCT01897571): An open-label, single-arm, multicenter, Phase 2 trial in patients with R/R FL with either EZH2-mutant or wild-type status, who had received at least two prior systemic therapies. Patients received 800 mg of tazemetostat orally twice daily in continuous 28-day cycles. The primary endpoint was ORR.[8][9]

  • Axicabtagene Ciloleucel (ZUMA-1 - NCT02348216): A single-arm, multicenter, Phase 1/2 trial in patients with refractory large B-cell lymphoma. Following conditioning chemotherapy with fludarabine (B1672870) and cyclophosphamide, patients received a single infusion of axicabtagene ciloleucel at a target dose of 2 × 10⁶ CAR T-cells/kg. The primary endpoint for Phase 2 was ORR.[10][11][12][13][14]

  • Tisagenlecleucel (JULIET - NCT02445248): A multicenter, open-label, single-arm, Phase 2 trial in adult patients with R/R DLBCL. After lymphodepleting chemotherapy, patients received a single infusion of tisagenlecleucel. The primary endpoint was the best ORR.[15][16][17][18]

  • Polatuzumab Vedotin + Bendamustine (B91647) and Rituximab (BR) (NCT02257567): A Phase 1b/2, multicenter, open-label study in patients with R/R FL or DLBCL. Patients received polatuzumab vedotin in combination with standard doses of bendamustine and rituximab for up to six 21-day cycles (for DLBCL).[19][20][21][22]

  • Tafasitamab + Lenalidomide (L-MIND - NCT02399085): A multicenter, open-label, single-arm, Phase 2 study in patients with R/R DLBCL not eligible for autologous stem cell transplant. Patients received intravenous tafasitamab and oral lenalidomide for up to 12 28-day cycles, followed by tafasitamab monotherapy. The primary endpoint was ORR.[7][23][24][25]

Visualizations

The following diagrams illustrate the mechanism of action of golcadomide and a typical experimental workflow for its clinical evaluation.

Golcadomide_Mechanism_of_Action Golcadomide Mechanism of Action cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Golcadomide Golcadomide E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Complex Golcadomide->E3_Ligase Binds to CRBN subunit T_Cell_Activation T-Cell Activation & Proliferation Golcadomide->T_Cell_Activation Immunomodulatory Effect CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros & Aiolos (Transcription Factors) E3_Ligase->Ikaros_Aiolos Recruits for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Degradation Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Leads to

Caption: Mechanism of action of golcadomide in B-cell lymphoma.

Clinical_Trial_Workflow Experimental Workflow: CC-99282-NHL-001 (Part B) Patient_Screening Patient Screening (R/R DLBCL or FL, ≥2 prior therapies) Enrollment Enrollment Patient_Screening->Enrollment Randomization Dose Expansion Cohorts Enrollment->Randomization Cohort_A Golcadomide 0.2mg + Rituximab (Days 1-14 of 28-day cycle) Randomization->Cohort_A Cohort_B Golcadomide 0.4mg + Rituximab (Days 1-14 of 28-day cycle) Randomization->Cohort_B Treatment Treatment up to 2 years Cohort_A->Treatment Cohort_B->Treatment Follow_up Follow-up for Response & Survival Treatment->Follow_up Efficacy_Analysis Efficacy Analysis (ORR, DOR, PFS) Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_up->Safety_Analysis

Caption: Simplified workflow for the dose expansion part of the CC-99282-NHL-001 trial.

References

A Comparative Guide: ST-1006 and Antihistamines in Pruritus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of ST-1006, a histamine (B1213489) H4 receptor agonist, and traditional antihistamines (H1 receptor inverse agonists) in experimental pruritus models. While antihistamines are a cornerstone for treating histamine-mediated itch, emerging research on other histamine receptors, such as the H4 receptor, is revealing a more complex picture of pruritus signaling. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways involved.

Mechanism of Action: A Tale of Two Receptors

Antihistamines (H1 Receptor Inverse Agonists):

Traditional antihistamines function by targeting the histamine H1 receptor. When allergens trigger mast cells to release histamine, this biogenic amine binds to H1 receptors on sensory neurons and endothelial cells, initiating the sensation of itch and promoting vasodilation and swelling.[1][2] Antihistamines, more accurately described as inverse agonists, stabilize the inactive conformation of the H1 receptor.[1][2][3] This not only blocks histamine from binding but also reduces the receptor's basal activity, effectively suppressing the downstream signaling that leads to pruritus.[1][3]

This compound (Histamine H4 Receptor Agonist):

In contrast to the anti-pruritic action of H1 receptor blockade, activation of the histamine H4 receptor is understood to be pro-pruritic, meaning it can induce itching. This compound is a potent agonist for the H4 receptor.[4] Studies have demonstrated that selective H4 receptor agonists can cause scratching responses in animal models, an effect that is diminished in animals lacking the H4 receptor or pre-treated with an H4 receptor antagonist.[5] The current scientific understanding is that H4 receptor activation on sensory neurons contributes to the sensation of itch. Therefore, compounds like this compound are valuable research tools for investigating the mechanisms of H4 receptor-mediated pruritus, while H4 receptor antagonists are being explored as potential anti-pruritic therapies, particularly for conditions where H1 antihistamines have limited efficacy.[5][6][7]

Comparative Efficacy in Preclinical Pruritus Models

Direct comparative studies evaluating the anti-pruritic effects of this compound against antihistamines are not prevalent in the literature, primarily because this compound, as an H4 agonist, is expected to induce rather than inhibit itching. The following tables present quantitative data on the efficacy of common H1 antihistamines in various mouse models of pruritus. Data on the pro-pruritic effects of H4 agonists is included to provide context on the role of H4 receptor activation.

Table 1: Efficacy of H1 Antihistamines in a Histamine-Induced Pruritus Model in Mice

CompoundSpecies/StrainDosageRoute of AdministrationPruritus Induction% Inhibition of Scratching BehaviorReference
LoratadineICR Mice5 mg/kgOralHistamineSignificant inhibition (exact % not specified)FASEB J (2005)
LoratadineICR Mice10 mg/kgOralHistamineMore potent than fexofenadine (B15129) and chlorpheniramineFASEB J (2005)
FexofenadineICR Mice-OralHistamineLess potent than loratadineFASEB J (2005)
CetirizineBALB/c Mice--DNFB-induced (allergic)Tendency to inhibitEur J Pharmacol (1995)

Table 2: Efficacy of H1 Antihistamines in Atopic Dermatitis-like Pruritus Models in Mice

CompoundSpecies/StrainDosageRoute of AdministrationPruritus ModelEffect on Scratching BehaviorReference
FexofenadineHR-ADf Mice-OralLow Mg2+ and Zn2+ dietSignificantly lower scratching frequencyJ Int Med Res (2006)
LoratadineHairless Mice10 mg/kgOralLow magnesium dietSignificant inhibitionFASEB J (2005)

Table 3: Pro-Pruritic Effects of Histamine H4 Receptor Agonists in Mice

CompoundSpecies/StrainDosageRoute of AdministrationPruritus InductionObserved EffectReference
ClobenpropitBalbC Mice0.002–0.6 μmolIntradermalH4 AgonistDose-dependent scratching (Max: 144±20 bouts)Br J Pharmacol (2004)
ImetitBalbC Mice0.03–3 μmolIntradermalH3/H4 AgonistDose-dependent scratchingBr J Pharmacol (2004)

Experimental Protocols

Histamine-Induced Pruritus Model

A common method to evaluate the efficacy of anti-pruritic agents against histamine-mediated itch involves the following steps:

  • Animal Model: Typically, male CD-1 or ICR mice are used. These strains are known to be good responders to histamine-induced scratching.

  • Acclimatization: Animals are placed in observation chambers for a period of at least 30 minutes to acclimate to their environment.

  • Drug Administration: The test compound (e.g., an antihistamine) or vehicle is administered, often orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the pruritogen challenge.

  • Pruritus Induction: A solution of histamine is injected intradermally (i.d.) into the rostral back or the nape of the neck of the mice.

  • Behavioral Observation: Immediately following the histamine injection, the number of scratching bouts directed towards the injection site is counted for a specified period, typically 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the placement of the paw back on the floor.

  • Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

Allergic Dermatitis Pruritus Model (e.g., NC/Nga Mice)

To model pruritus associated with atopic dermatitis, a chronic inflammatory skin condition is often induced:

  • Animal Model: NC/Nga mice are a commonly used inbred strain that develops atopic dermatitis-like skin lesions when housed in conventional, non-specific pathogen-free conditions or when sensitized with an allergen.

  • Sensitization and Challenge: Mice are sensitized with an allergen, such as picryl chloride or 2,4-dinitrofluorobenzene (DNFB), applied to the skin. This is followed by repeated challenges with the same allergen to induce a chronic inflammatory state and pruritus.

  • Drug Administration: The test compound is typically administered daily over a period of several days or weeks.

  • Assessment of Scratching Behavior: Spontaneous scratching behavior is monitored, often using a specialized automated system or by manual observation of video recordings over an extended period (e.g., 24 hours).

  • Evaluation of Skin Lesions: The severity of skin lesions is also assessed using a clinical scoring system that grades erythema, edema, excoriation, and dryness.

  • Data Analysis: The frequency and duration of scratching, as well as the clinical skin scores, are compared between the drug-treated and vehicle-treated groups.

Signaling Pathways

Antihistamine (H1 Receptor Inverse Agonist) Signaling Pathway in Pruritus

antihistamine_pathway cluster_mast_cell Mast Cell cluster_neuron Sensory Neuron Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates HistamineRelease Histamine Release MastCell->HistamineRelease Histamine Histamine HistamineRelease->Histamine H1R Histamine H1 Receptor (Active State) Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NeuronActivation Neuronal Activation (Itch Signal) Ca_PKC->NeuronActivation Histamine->H1R binds & activates Antihistamine Antihistamine (H1 Inverse Agonist) H1R_inactive Histamine H1 Receptor (Inactive State) Antihistamine->H1R_inactive

Caption: Antihistamines block the itch signal by stabilizing the inactive state of the H1 receptor.

This compound (H4 Receptor Agonist) Pro-Pruritic Signaling Pathway

st1006_pathway cluster_neuron Sensory Neuron H4R Histamine H4 Receptor Gi Gi Protein H4R->Gi activates PLC Phospholipase C (PLC) Gi->PLC activates TRPV1 TRPV1 Channel PLC->TRPV1 sensitizes/ activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx NeuronActivation Neuronal Activation (Itch Signal) Ca_influx->NeuronActivation ST1006 This compound (H4 Agonist) ST1006->H4R binds & activates

Caption: this compound induces an itch signal through H4 receptor activation and subsequent TRPV1 channel modulation.

Conclusion

The roles of this compound and traditional antihistamines in pruritus are fundamentally different, reflecting their opposing actions on distinct histamine receptor subtypes. Antihistamines are established therapeutic agents that alleviate histamine-mediated itch by acting as inverse agonists at the H1 receptor, thereby blocking the pro-pruritic signaling cascade. In contrast, this compound, as a histamine H4 receptor agonist, serves as a valuable pharmacological tool to investigate the pro-pruritic mechanisms mediated by the H4 receptor. The evidence suggests that activation of the H4 receptor contributes to the sensation of itch, highlighting H4 receptor antagonists, rather than agonists, as a potential therapeutic avenue for pruritic conditions, especially those not adequately addressed by conventional H1 antihistamines. This comparative guide underscores the importance of receptor-specific targeting in the development of novel anti-pruritic therapies and provides researchers with a foundational understanding of these two classes of compounds in the context of pruritus research.

References

Safety Operating Guide

Proper Disposal Procedures for ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ST-1006, a colorless liquid with a sweet, pungent odor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Disclaimer: The identity of "this compound" is not definitively established in publicly available safety documents. This guide is based on a Material Safety Data Sheet (MSDS) for a substance with similar characteristics. Users should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on the available MSDS.[1]

PropertyValue
Physical State Colorless liquid
Odor Sweet, pungent
Specific Gravity 0.830 @ 60°F / 15°C
Acute Dermal LD50 (Rabbits) 8 - 12 g/kg
Primary Skin Irritation Index (Rabbits) 4.6 (Maximum score is 8.0)
Primary Eye Irritation Index (Rabbits) 27 at 24 hours (Maximum score is 110)
Ecotoxicity (Fathead Minnows) 96h LC50 = 1.01 mg/l
Biodegradability 75% removal after 46 days (OECD Test 301B)

Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to local, state, provincial, and federal laws and regulations.[1] Based on the available information, unused this compound and its empty containers may be disposed of as non-hazardous waste.[1] However, it is crucial to prevent the contamination of lakes, streams, ponds, groundwater, or soil.[1]

Step-by-Step Disposal Procedure:

  • Container Management:

    • Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, flame, sparks, static electricity, or other sources of ignition, as they may explode and cause injury or death.[1]

    • Empty drums should be completely drained and properly bunged.[1]

    • Promptly return empty drums to a drum reconditioner or dispose of them properly.[1]

  • Waste Classification:

    • Any unused product or empty containers may be classified as non-hazardous for disposal purposes, in accordance with state and federal requirements.[1]

  • Spill Management:

    • Be aware that spills may be slippery and can cause falls.[1]

    • In case of a spill, contain the material and prevent it from entering waterways.

Disposal Decision Pathway

A Assess this compound Waste B Is the container empty? A->B E Is it unused product? A->E G Has a spill occurred? A->G C Completely drain and properly bung the container. B->C Yes B->E No D Return to drum reconditioner or dispose of properly. C->D J Warning: Do not expose container to heat or ignition sources. D->J F Dispose of as non-hazardous waste in accordance with local, state, and federal regulations. E->F Yes E->G No H Contain the spill. Prevent entry into waterways. G->H Yes I Dispose of waste material according to regulations. H->I

Caption: Logical workflow for the proper disposal of this compound and management of its containers.

References

Navigating the Safe Handling of ST-1006: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment through the correct use of Personal Protective Equipment (PPE) and adherence to proper handling and disposal protocols is paramount. This guide provides essential safety and logistical information for handling ST-1006.

Important Note: A specific chemical designated as "this compound" and its corresponding Safety Data Sheet (SDS) could not be definitively identified through available resources. The information presented here is based on materials with similar catalog numbers from established chemical suppliers, which are not classified as hazardous substances. However, it is crucial to verify this information against the specific SDS for the product in your possession to ensure the highest level of safety. The designation "SAE 1006" refers to a type of low-carbon steel and is not relevant to chemical safety protocols in a laboratory setting.

Recommended Personal Protective Equipment (PPE)

While the referenced substances are not classified as hazardous, adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the substance.
Body Protection Standard laboratory coatProtects skin and clothing from accidental spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.If dusts are generated, a NIOSH-approved respirator may be necessary.

Experimental Protocols: Standard Handling and Emergency Procedures

Standard Handling:

  • Preparation: Ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Dispensing: When handling the substance, especially in powdered form, work in a well-ventilated area to avoid the generation of dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of water.[1] Remove any contaminated clothing.

  • In case of eye contact: Rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. For non-hazardous materials, this typically involves disposal in the regular waste stream. However, always confirm with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the standard operating procedure for handling this compound and the logical steps for responding to a chemical spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Don PPE: Lab Coat, Gloves, Safety Glasses prep2 Prepare Clean Workspace prep1->prep2 handle1 Weigh/Measure this compound in Ventilated Area prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Clean Workspace and Equipment handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Standard Operating Procedure for Handling this compound

G spill Chemical Spill Occurs assess Assess the Spill (Size and Location) spill->assess evacuate Evacuate Immediate Area (If Necessary) assess->evacuate Large or hazardous ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe Small and manageable notify Notify Supervisor and EHS evacuate->notify contain Contain the Spill (Use Absorbent Material) notify->contain ppe->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Contaminated Materials as per EHS Guidelines cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

Logical Workflow for Chemical Spill Response

References

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